GLYCINE (1,2-13C2)
Description
BenchChem offers high-quality GLYCINE (1,2-13C2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLYCINE (1,2-13C2) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
77.05 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Understanding Protein Turnover Dynamics Using GLYCINE (1,2-13C2)
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Foundation – Why Protein Turnover Dynamics Matter
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process that governs cellular homeostasis, adaptation, and response to stimuli.[1][2] Understanding the rates at which individual proteins are synthesized and degraded provides a dynamic view of cellular function that is often missed by static protein abundance measurements.[3] Dysregulation of protein turnover is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making it a critical area of investigation for basic research and therapeutic development.[1][4]
Stable isotope labeling has become a cornerstone for quantifying protein turnover rates.[5][6] Among the various tracers, GLYCINE (1,2-13C2) offers specific advantages due to glycine's integral role in numerous metabolic pathways, including protein synthesis.[7][8][9] By introducing glycine with two of its carbon atoms labeled with the heavy isotope ¹³C, researchers can trace its incorporation into newly synthesized proteins and subsequently measure the rates of protein synthesis and degradation using mass spectrometry.[7][10]
The Causality Behind Choosing GLYCINE (1,2-13C2):
-
Metabolic Proximity: As a direct building block for proteins, labeled glycine is efficiently incorporated during translation.[8][9]
-
Minimal Perturbation: Stable isotopes are non-radioactive and do not significantly alter the chemical properties of the amino acid, ensuring that the biological system behaves naturally.[11]
-
Versatility: Glycine tracers can be used in a variety of experimental systems, from cell culture to whole organisms, to measure protein turnover.[12][13]
Section 2: The Principle – Unraveling Dynamics with Isotopic Labeling
The core principle of this technique lies in distinguishing between "old" (pre-existing) and "new" (newly synthesized) protein populations. This is achieved by introducing GLYCINE (1,2-13C2) into the cellular environment, typically through specialized cell culture media or dietary administration in animal studies.[12][14]
As new proteins are synthesized, they incorporate the "heavy" ¹³C₂-glycine, resulting in a predictable mass shift in the peptides derived from these proteins. Mass spectrometry can then differentiate between the light (unlabeled) and heavy (labeled) peptide pairs.[11][15] By tracking the ratio of heavy to light peptides over time, we can calculate the rates of protein synthesis and degradation.[16]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
} Caption: High-level workflow for protein turnover analysis using GLYCINE (1,2-¹³C₂).
Section 3: Experimental Design – A Self-Validating System
A robust experimental design is paramount for obtaining accurate and reproducible data. The following considerations ensure the integrity of the results.
In Vitro Studies: Metabolic Labeling in Cell Culture
The most common in vitro approach is a variation of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[11][17][18]
Key Experimental Choices and Their Rationale:
| Experimental Step | Key Consideration | Rationale for Trustworthiness |
| Media Preparation | Use glycine-free media supplemented with a known concentration of GLYCINE (1,2-13C2). | Ensures that the only source of glycine for new protein synthesis is the labeled form, leading to complete and predictable labeling. |
| Cell Adaptation | Culture cells for a sufficient number of passages in the labeled media to achieve isotopic steady-state. | Guarantees that the intracellular amino acid pools are fully equilibrated with the labeled glycine, preventing artifacts from incomplete labeling.[19] |
| Time-Course Experiment | Collect cell pellets at multiple, strategically chosen time points after the introduction of the labeled media. | Allows for the fitting of kinetic models to the data, providing a dynamic measurement of turnover rates rather than a single-point snapshot.[16] |
| Control Samples | Maintain a parallel culture in unlabeled ("light") media. | Serves as a crucial reference for mass spectrometry to accurately identify and quantify the mass shift of labeled peptides.[11] |
Step-by-Step Protocol for In Vitro Labeling:
-
Prepare Labeling Media: Start with a commercially available glycine-free cell culture medium. Supplement it with dialyzed fetal bovine serum (to minimize unlabeled amino acids) and the desired concentration of GLYCINE (1,2-13C2).
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the time course of the experiment.
-
Media Exchange: After cells have adhered, replace the standard medium with the pre-warmed GLYCINE (1,2-13C2) containing medium.[14] This marks time point zero.
-
Time-Course Harvesting: At each designated time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization. Immediately flash-freeze the cell pellets in liquid nitrogen and store at -80°C.
-
Protein Extraction and Preparation: Lyse the cells, extract the proteins, and determine the protein concentration. A standardized amount of protein from each time point should be used for subsequent analysis.
-
Proteolytic Digestion: Digest the protein samples into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21]
In Vivo Studies: Whole-Body Labeling
Studying protein turnover in a whole organism provides invaluable physiological context.[12]
Key Experimental Choices and Their Rationale:
| Experimental Step | Key Consideration | Rationale for Trustworthiness |
| Label Administration | Administer GLYCINE (1,2-13C2) through a custom-formulated diet or via primed, constant infusion.[10] | Ensures a steady supply of the tracer to maintain a relatively constant isotopic enrichment in the precursor pool (plasma free amino acids). |
| Tracer Enrichment Monitoring | Regularly sample blood to measure the isotopic enrichment of free glycine in the plasma. | This is a critical self-validating step. The precursor enrichment must be known to accurately calculate protein synthesis rates. |
| Tissue Harvesting | Collect tissues of interest at defined time points. | Allows for the determination of tissue-specific protein turnover rates. |
Step-by-Step Protocol for In Vivo Labeling (Rodent Model):
-
Acclimatization: Acclimate animals to the housing conditions and the control diet.
-
Label Administration: Switch the animals to a diet where a portion of the natural glycine is replaced with GLYCINE (1,2-13C2).
-
Blood Sampling: Collect small blood samples at regular intervals (e.g., via tail vein) to monitor plasma glycine enrichment.
-
Tissue Collection: At the end of the labeling period, euthanize the animals and rapidly dissect and flash-freeze the tissues of interest.
-
Sample Processing: Homogenize the tissues, extract proteins, and proceed with digestion and LC-MS/MS analysis as described for the in vitro protocol.
Section 4: Data Analysis and Interpretation – From Raw Data to Biological Meaning
The analysis of data from dynamic labeling experiments requires specialized software and a solid understanding of metabolic modeling.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
} Caption: Data analysis pipeline for calculating protein turnover rates.
Key Data Analysis Steps:
-
Peptide Identification and Quantification: The raw mass spectrometry data is processed to identify peptides and quantify the areas under the curve for the light and heavy isotopic envelopes of each peptide.
-
Calculation of Fractional Synthesis Rate (FSR): For each protein, the ratio of heavy to total (heavy + light) peptide abundance is plotted against time. This data is then fitted to a first-order kinetics model to determine the FSR, which represents the fraction of the protein pool that is newly synthesized per unit of time.
-
Determination of Synthesis and Degradation Rates: Under steady-state conditions, the rate of synthesis is equal to the rate of degradation. The absolute synthesis rate can be calculated by multiplying the FSR by the total abundance of the protein.
Quantitative Data Summary:
| Parameter | Description | Typical Units | How it is Derived |
| Fractional Synthesis Rate (FSR) | The percentage of the protein pool that is newly synthesized per day. | %/day | From the exponential curve fitting of the heavy/light ratio over time. |
| Synthesis Rate (k_s) | The absolute amount of a protein synthesized per unit of time. | molecules/cell/hour | FSR multiplied by the total protein abundance. |
| Degradation Rate (k_deg) | The absolute amount of a protein degraded per unit of time. | molecules/cell/hour | Equal to k_s at steady state. |
| Protein Half-life (t₁/₂) | The time it takes for 50% of the protein pool to be degraded. | hours or days | Calculated from the degradation rate constant (t₁/₂ = ln(2)/k_deg). |
Section 5: Applications in Drug Development and Research
The ability to measure protein turnover dynamics has profound implications for various research areas:
-
Target Engagement and Pharmacodynamics: Understanding how a drug affects the synthesis or degradation of its target protein and downstream effectors.
-
Mechanism of Action Studies: Elucidating how a compound achieves its therapeutic effect by modulating protein homeostasis.
-
Biomarker Discovery: Identifying changes in protein turnover that are indicative of disease states or drug response.
-
Understanding Disease Pathophysiology: Investigating how protein turnover is altered in diseases like cancer, where protein synthesis is often upregulated, or in neurodegenerative diseases, where protein degradation pathways may be impaired.[22]
References
-
Martin-Perez, M., et al. (2022). Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes. Molecular Systems Biology. [Link]
-
Chen, L., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. eLife. [Link]
-
Wang, W., et al. (2016). Glycine Regulates Protein Turnover by Activating Protein Kinase B/Mammalian Target of Rapamycin and by Inhibiting MuRF1 and Atrogin-1 Gene Expression in C2C12 Myoblasts. The Journal of Nutrition. [Link]
-
He, E., et al. (2022). Protein Turnover Dynamics Analysis With Subcellular Spatial Resolution. bioRxiv. [Link]
-
Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. [Link]
-
Zhang, Z., et al. (2017). Measurement of Protein Turnover Rates in Senescent and Non-Dividing Cultured Cells with Metabolic Labeling and Mass Spectrometry. Journal of Visualized Experiments. [Link]
-
Dubey, K., et al. (2022). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites. [Link]
-
Jain, M., et al. (2012). Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation. Science. [Link]
-
ResearchGate. Protein turnover demonstrated in mass spectra for a peptide from [13C]-labeled ATP synthase CF1 β-subunit. [Link]
-
Allen, D. K., & Ohlrogge, J. B. (2009). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. [Link]
-
Beynon, R. J., et al. (2005). Protein turnover: measurement of proteome dynamics by whole animal metabolic labelling with stable isotope labelled amino acids. Proteomics. [Link]
-
Pratt, J. M., et al. (2002). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics. [Link]
-
Lamers, Y., et al. (2007). Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine. The Journal of Nutrition. [Link]
-
ResearchGate. Glycine Turnover and Decarboxylation Rate Quantified in Healthy Men and Women Using Primed, Constant Infusions of [1,2-13C2]Glycine and [2H3]Leucine. [Link]
-
Alves, A., et al. (2019). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients. [Link]
-
El-Khoury, A. E., et al. (1994). Measurement of plasma protein and whole body protein metabolism using [15N]glycine in a young adult man – a pilot study. Isotopes in Environmental and Health Studies. [Link]
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Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics. [Link]
-
Wu, Z., et al. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry. [Link]
-
Hlinkova, V., et al. (2013). Quantitative Proteomics by Metabolic Labeling of Model Organisms. Methods in Molecular Biology. [Link]
-
Bush, X. (2023). 13C LABELING FOR CHO CELL METABOLISM TRACING AND MS BASED ANALYSIS FOR ADVANCED UPSTREAM CULTURE MONITORING TO SUPPORT CQA UNDER. DigitalCommons@URI. [Link]
-
Licheva, M., et al. (2022). Global analysis of protein turnover dynamics in single cells. bioRxiv. [Link]
-
Gauthier, N. P. G., et al. (2020). Precise Estimation of In Vivo Protein Turnover Rates. bioRxiv. [Link]
-
Liu, X., et al. (2014). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology. [Link]
-
ResearchGate. Glycine flux (A) de novo glycine synthesis (B) glycine oxidation (C)... [Link]
-
Wang, D., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Nature Communications. [Link]
-
Animated biology with arpan. (2022, December 1). Stable isotope labeling by amino acids in cell culture | applications of SILAC [Video]. YouTube. [Link]
-
Schulze, W. X., & Usadel, B. (2010). Stable Isotope Labeling by Amino Acids in Cell Culture - an Introduction for Biologists. Current Proteomics. [Link]
-
Lo, A., et al. (2023). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. ChemBioChem. [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Proteome Dynamics: Revisiting Turnover with a Global Perspective. Molecular & Cellular Proteomics. [Link]
-
ResearchGate. Degradation pathways of glycine. [Link]
-
Boersema, P. J., et al. (2009). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research. [Link]
-
Yale University. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. [Link]
-
Kim, H., & Kim, Y. (2022). Tracing metabolic flux to assess optimal dietary protein and amino acid consumption. Annals of the New York Academy of Sciences. [Link]
-
Kory, N., et al. (2018). Coordination of cell organelles to promote metabolon formation. Proceedings of the National Academy of Sciences. [Link]
-
Lee, Y., et al. (2022). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. ChemRxiv. [Link]
-
Hasenour, C. M., et al. (2023). Gene and protein expression and metabolic flux analysis reveals metabolic scaling in liver ex vivo and in vivo. eLife. [Link]
-
Protavio. Experimental Design for Proteomic Analysis. [Link]
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nptelhrd. (2013, June 5). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC) [Video]. YouTube. [Link]
-
Aebersold, R., & Mann, M. (2003). Stable isotopic labeling in proteomics. Nature. [Link]
-
LCGC International. Biopharmaceuticals and Protein Analysis. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. (~13~C_2_,~15~N)Glycine | 211057-02-2 | Benchchem [benchchem.com]
- 8. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 10. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Protein turnover: measurement of proteome dynamics by whole animal metabolic labelling with stable isotope labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Precision Tracing of One-Carbon Metabolism: A Technical Guide to Glycine (1,2-13C2) Flux Analysis
Executive Summary
This technical guide outlines the principles, experimental workflows, and data interpretation frameworks for using Glycine (1,2-13C2) in metabolic flux analysis (MFA). Unlike singly labeled tracers (e.g., 1-13C or 2-13C), the dual-labeled 1,2-13C2 isotopologue provides a unique "bond-integrity" signature. It allows researchers to distinguish between glycine utilized intact (for glutathione or purine synthesis) and glycine catabolized via the Glycine Cleavage System (GCS) to fuel the one-carbon (1C) folate cycle.
This distinction is critical in oncology and immunology, where the balance between de novo serine synthesis and mitochondrial glycine oxidation drives proliferation and redox defense (Jain et al., 2012; Ducker & Rabinowitz, 2017).
Part 1: The Isotopic Signature & Mechanistic Logic
The Tracer: Glycine (1,2-13C2)[1]
-
Chemical Structure: NH₂-¹³CH₂ -¹³COOH
-
Mass Shift: +2.0067 Da (M+2)
-
Core Utility: Differentiating Direct Incorporation vs. Metabolic Recycling .
The "Split Signal" Principle
The power of this tracer lies in how metabolic enzymes process its two carbon atoms.
-
Pathway A: Direct Incorporation (Preserves M+2) Enzymes that utilize glycine as a structural building block incorporate both labeled carbons simultaneously.
-
Example:Glutathione Synthesis . Glycine is added to
-glutamylcysteine. The resulting Glutathione (GSH) retains the M+2 mass shift. -
Example:Purine Synthesis (Backbone) . Glycine provides atoms C4, C5, and N7 to the purine ring. This results in an M+2 shift in IMP/AMP/GMP.
-
-
Pathway B: Glycine Cleavage System (GCS) (Splits to M+1) The GCS, located primarily in the mitochondria, decarboxylates glycine.[1]
-
C1 (Carboxyl): Released as ¹³CO₂ (lost to gas phase or bicarbonate pool).
-
C2 (Alpha-carbon): Transferred to Tetrahydrofolate (THF) to form 5,10-Methylene-THF (labeled M+1) .
-
Fate of the C2 unit: This labeled 1C unit can now be used to synthesize other molecules (e.g., Thymidine, Purines at C2/C8 positions, or Serine).
-
The Critical Readout: Serine M+2 vs. M+3
The synthesis of Serine via Serine Hydroxymethyltransferase (SHMT) is the most informative readout when using this tracer.
-
Reaction: Glycine + 5,10-Methylene-THF
Serine -
Scenario 1 (Direct Reversal): Labeled Glycine (M+2) + Unlabeled THF
Serine M+2 . -
Scenario 2 (Recycling/Dual Labeling): Labeled Glycine (M+2) + Labeled 5,10-Methylene-THF (M+1, derived from GCS of another labeled glycine)
Serine M+3 .
Scientist's Insight: The ratio of Serine M+3 to Serine M+2 is a proxy for the contribution of mitochondrial glycine oxidation to the cytosolic 1C pool. A high M+3 fraction indicates varying degrees of GCS activity and 1C unit export (Ducker et al., 2016).
Part 2: Metabolic Mapping (Visualization)
The following diagram illustrates the divergence of the Glycine (1,2-13C2) tracer into distinct mass isotopomers.
Figure 1: Metabolic fate of Glycine (1,2-13C2). Note the divergence into M+2 (direct use) and M+3 (recycling via GCS).
Part 3: Experimental Protocol (Cell Culture)
Objective: To achieve isotopic steady-state labeling for flux estimation.
Preparation of Tracer Media
-
Base Media: Use custom DMEM/RPMI lacking Glycine and Serine. (Serine must be controlled as it interconverts rapidly).
-
Tracer Reconstitution: Dissolve Glycine (1,2-13C2) to a final concentration of 0.4 mM (physiological) or matching the original formulation.
-
Dialyzed FBS: Essential. Standard FBS contains unlabeled glycine/serine which will dilute the enrichment. Use 10% dialyzed FBS.
The "Wash-In" Phase (Workflow)
Metabolic turnover of amino acids is rapid. For steady-state analysis, a labeling duration of 12–24 hours is typically sufficient for amino acids, though purines may require 24–48 hours.
Figure 2: Step-by-step workflow for adherent cell flux analysis. Step 4 is the primary source of user error.
Critical Step: Quenching & Extraction
Metabolism stops only when enzymes are denatured or frozen.
-
Protocol:
-
Place plate on dry ice/ethanol bath immediately.
-
Aspirate media rapidly.
-
Add -80°C 80% Methanol/20% Water directly to the monolayer.
-
Incubate at -80°C for 15 mins to ensure complete lysis and precipitation of proteins.
-
Scrape cells, transfer to tube, centrifuge at 14,000 x g for 10 mins (4°C).
-
Dry supernatant under nitrogen gas; store pellets for protein normalization.
-
Part 4: Data Interpretation & Mass Shifts
The following table summarizes the expected mass isotopomer distributions (MID) for key metabolites.
| Metabolite | Mass Shift | Origin / Interpretation |
| Glycine | M+2 | Unmetabolized Tracer (Intracellular pool). |
| Serine | M+0 | De novo synthesis from Glucose (unlabeled). |
| Serine | M+1 | Rare. Usually indicates complex recycling or impurity. |
| Serine | M+2 | Direct conversion: Glycine(M+2) + Unlabeled 1C unit. |
| Serine | M+3 | Recycling: Glycine(M+2) + Labeled 1C unit(M+1).[1] Indicates high GCS flux. |
| GSH (Reduced) | M+2 | Direct incorporation of Glycine into Glutathione. |
| IMP/AMP/GMP | M+2 | Glycine backbone incorporation (C4, C5, N7). |
| IMP/AMP/GMP | M+3 / M+4 | Glycine backbone (M+2) + One or Two 1C units (C2/C8) derived from Glycine. |
| Thymidine (dT) | M+1 | Methyl group derived from Glycine-C2 (via GCS).[1] |
Calculation: The GCS Flux Index
To quantify the contribution of Glycine oxidation to the Serine pool, calculate the M+3 / (M+2 + M+3) ratio in Serine.
-
Low Ratio (<0.1): Cells are importing serine or synthesizing it from glucose; GCS activity is low or 1C units are diluted.
-
High Ratio (>0.3): High mitochondrial GCS activity; the cell is "burning" glycine to fuel folate metabolism (common in aggressive tumors like Glioblastoma).
References
-
Jain, M., Nilsson, R., Sharma, S., et al. (2012). Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation.[2][3][4] Science, 336(6084), 1040-1044. [Link]
-
Ducker, G. S., & Rabinowitz, J. D. (2017).[5][6][7] One-Carbon Metabolism in Health and Disease. Cell Metabolism, 25(1), 27-42.[5] [Link]
-
Ducker, G. S., Chen, L., Morscher, R. J., et al. (2016).[8] Reversal of Cytosolic One-Carbon Flux Compensates for Loss of the Mitochondrial Folate Pathway.[8] Cell Metabolism, 23(6), 1140-1153.[8] [Link]
-
Amelio, I., Cutruzzolá, F., Antonov, A., et al. (2014). Serine and glycine metabolism in cancer. Trends in Biochemical Sciences, 39(4), 191-198. [Link]
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Technical Whitepaper: Elucidating Metabolic Flux with Glycine (1,2-13C2)
Executive Summary
Metabolic reprogramming is a hallmark of oncology, immunology, and stem cell biology. While glucose and glutamine tracing are standard, Glycine (1,2-13C2) has emerged as a high-fidelity probe for resolving the complex interplay between the Glycine Cleavage System (GCS) , One-Carbon (1C) metabolism , and biosynthetic anabolism (heme, purines, glutathione).
This guide details the mechanistic logic, experimental protocols, and data interpretation frameworks required to utilize Glycine (1,2-13C2) for mapping novel metabolic pathways. Unlike singly labeled isotopomers, the dual-labeled [1,2-13C2] variant allows researchers to distinguish between pathways that incorporate glycine intact versus those that cleave the C1-C2 bond, providing a precise readout of mitochondrial vs. cytosolic 1C flux.
Part 1: The Isotopic Signature & Mechanistic Logic
Why Glycine (1,2-13C2)?
The power of Glycine (1,2-13C2) lies in its ability to report on bond-breaking events . Glycine contains two carbons:
-
C1 (Carboxyl,
-COOH): Labeled withngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> C.[1][2][3][4][5][6][7][8][9] -
C2 (Alpha,
-CH2): Labeled withngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> C.[1][2][3][4][5][6][7][8]
By tracking the mass shift (M+n) of downstream metabolites, we can determine the fate of the molecule with high specificity:
-
Intact Incorporation (M+2): Pathways that utilize the whole glycine molecule (e.g., Glutathione synthesis, Purine ring C4-C5-N7).
-
Decarboxylation (Loss of C1): Pathways that cleave the C1-C2 bond, releasing C1 as
CO and transferring C2 to the folate pool (e.g., Glycine Cleavage System). -
Re-assortment (M+1, M+3): Complex recycling where the C2 carbon enters the 1C pool (as methylene-THF) and is re-incorporated into other molecules (e.g., Serine synthesis via SHMT).
Core Metabolic Fates
1. The Glycine Cleavage System (GCS)
The GCS is the primary catabolic route for glycine in the mitochondria.[2][5][6][7]
-
Mechanism: Glycine (1,2-13C2)
CO (C1) + C-Methylene-THF (C2) + NH . -
Readout: Loss of M+2 Glycine; appearance of M+1 in folate-dependent metabolites (dTMP, Methionine).
2. Serine Hydroxymethyltransferase (SHMT)
SHMT is reversible and exists in cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms.
-
Reaction: Glycine + 5,10-Methylene-THF
Serine. -
Tracing Logic:
-
Direct Synthesis: Glycine (M+2) + Unlabeled Methylene-THF
Serine (M+2). -
Recycled Synthesis: Glycine (M+2) + Labeled Methylene-THF (from GCS processing of another Glycine)
Serine (M+3). -
Note: The ratio of Serine M+3 to Serine M+2 is a proxy for the contribution of GCS-derived carbon to the folate pool.
-
3. Heme Synthesis[10]
-
Mechanism: Glycine + Succinyl-CoA
-Aminolevulinic Acid (ALA) Heme. -
Crucial Detail: The C1 carboxyl of glycine is lost as CO
during the formation of ALA. -
Readout: Heme will contain labels derived only from C2.
Part 2: Visualization of Metabolic Fate
The following diagram illustrates the divergence of the C1 and C2 carbons from Glycine (1,2-13C2).
Figure 1: Metabolic fate mapping of Glycine (1,2-13C2). Note the divergence at GCS and ALA Synthase where C1 is lost, versus GSH and Purine synthesis where the backbone remains intact.
Part 3: Experimental Protocol
This protocol is designed for adherent mammalian cells (e.g., cancer cell lines, hepatocytes) using LC-MS/MS analysis.
Phase 1: Preparation & Cell Culture
Critical Requirement: Standard FBS contains high levels of unlabeled glycine (~300-400 µM). You must use Dialyzed FBS (dFBS) to remove background amino acids, or the isotopic signal will be diluted (washed out).
-
Media Formulation:
-
Base: DMEM or RPMI (Glycine/Serine-free).
-
Supplement: 10% Dialyzed FBS.
-
Tracer: Add Glycine (1,2-13C2) to a final concentration of 0.4 mM (physiological) or matching the control media formulation.
-
Tip: Ensure Serine is present in the media unless specifically testing serine starvation, as Serine depletion forces de novo synthesis from Glycine.
-
-
Seeding:
-
Seed cells in 6-well plates (approx. 5x10^5 cells/well).
-
Allow attachment in standard media for 12-24 hours.
-
Phase 2: Labeling & Quenching
Causality: Metabolism is fast (seconds). Slow quenching alters the observed metabolite ratios.
-
Wash: Aspirate standard media. Wash 2x with warm PBS (prevents carryover of unlabeled glycine).
-
Pulse: Add pre-warmed Glycine (1,2-13C2) media.
-
Incubation:
-
Flux Analysis: 15, 30, 60 minutes (dynamic).
-
Steady State: 24 hours (usually sufficient for isotopic equilibrium in amino acids).
-
-
Quenching (The Folch/HILIC Method):
-
Place plate on Dry Ice .
-
Aspirate media completely.
-
Immediately add 1 mL 80% Methanol / 20% Water (pre-chilled to -80°C).
-
Incubate at -80°C for 15 mins to ensure lysis and protein precipitation.
-
Phase 3: Extraction & Analysis
-
Scrape cells in the methanol solution. Transfer to Eppendorf tubes.
-
Centrifuge at 14,000 x g for 10 mins at 4°C (pellet proteins).
-
Transfer supernatant to LC-MS vials.
-
Instrumentation: LC-MS/MS (Triple Quad or Orbitrap).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar amino acids (ZIC-pHILIC or Amide).
-
Mobile Phase: A: 20mM Ammonium Carbonate (pH 9); B: Acetonitrile.
-
Part 4: Data Interpretation (The MID Matrix)
The Mass Isotopomer Distribution (MID) reveals the pathway activity.
Table 1: Expected Mass Shifts for Key Metabolites
| Metabolite | Parent Mass (Unlabeled) | Observed Shift | Interpretation |
| Glycine | M+0 | M+2 | Unmetabolized tracer (Intracellular pool). |
| Serine | M+0 | M+2 | Synthesis via SHMT using unlabeled Methylene-THF. |
| Serine | M+0 | M+3 | Synthesis via SHMT using labeled Methylene-THF (indicates high GCS activity recycling C2). |
| Glutathione | M+0 | M+2 | Direct incorporation of Glycine (intact). |
| Purines (ATP/GTP) | M+0 | M+2 | Glycine backbone incorporation (C4, C5, N7). |
| Purines (ATP/GTP) | M+0 | M+3 / M+4 | Backbone (M+2) + 1C units from Folate pool (C2/C8). |
| dTMP (Thymidine) | M+0 | M+1 | Methyl group derived from Glycine C2 (via GCS -> Folate).[6] |
| Heme | M+0 | Variable | C1 is lost; label appears only from C2 incorporation. |
Self-Validating Logic Check
-
Scenario: You see Serine M+2 but NO Serine M+3.
-
Scenario: You see Glycine M+1.
Part 5: Case Study – Novel Pathway Elucidation in Cancer
Context: In hypoxic tumor environments, cells often upregulate SHMT2. Application: Using Glycine (1,2-13C2), researchers identified that mitochondrial SHMT2 drives serine synthesis from glycine (reverse reaction) to generate 1C units for formate production, supporting nucleotide synthesis.
The "Novel" Signal: In standard conditions, Serine -> Glycine is dominant. However, under high glycine load + hypoxia, the appearance of M+1 Formate and M+1 ATP (at the C2/C8 positions) derived specifically from the C2 of Glycine (1,2-13C2) proved the reversal of the pathway, establishing the GCS and SHMT2 as critical survival nodes.
References
-
Metallo, C. M., et al. (2012). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature. [Link](Foundational text on 13C flux analysis logic).
-
Ducker, G. S., & Rabinowitz, J. D. (2017). "One-Carbon Metabolism in Health and Disease."[5][6] Cell Metabolism. [Link](Authoritative review on SHMT/GCS tracing).
-
Fan, J., et al. (2019). "Quantitative flux analysis reveals folate-dependent NADPH production." Nature. [Link](Detailed methodology for cytosolic vs mitochondrial 1C tracing).
-
Kikuchi, G., et al. (2008). "The glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia." Proceedings of the Japan Academy, Series B. [Link](Mechanistic grounding for GCS).
-
Lewis, C. A., et al. (2014). "Tracing compartmentalized NADPH metabolism in the cytosol and mitochondria of mammalian cells." Molecular Cell. [Link](Protocol validation for compartmentalized tracing).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. escholarship.org [escholarship.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Glycine cleavage system determines the fate of pluripotent stem cells via the regulation of senescence and epigenetic modifications | Life Science Alliance [life-science-alliance.org]
- 5. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to GLYCINE (1,2-13C2) Infusion in Human Metabolic Studies
Abstract
This comprehensive guide provides a detailed protocol and the underlying scientific principles for conducting human metabolic studies using a primed, constant infusion of GLYCINE (1,2-13C2). Glycine, a seemingly simple amino acid, is a cornerstone of numerous metabolic processes, including one-carbon metabolism, purine synthesis, and glutathione production.[1][2][3] The use of stable isotope tracers, such as [1,2-13C2]glycine, offers a powerful and safe method to dynamically quantify the kinetics of these pathways in vivo.[4][5] This document is intended for researchers, scientists, and drug development professionals, providing not just a step-by-step methodology but also the critical rationale behind experimental choices to ensure scientific integrity and reproducible results.
Introduction: The Metabolic Significance of Glycine and the Utility of Stable Isotope Tracers
Glycine is a non-essential amino acid that plays a pivotal role in human physiology far beyond its function as a protein building block. It is a key substrate for the synthesis of crucial biomolecules like purines, creatine, and the major endogenous antioxidant, glutathione.[3] Furthermore, glycine is a primary donor in one-carbon metabolism through the glycine cleavage system (GCS), a mitochondrial enzyme complex that generates 5,10-methylenetetrahydrofolate (methyleneTHF), a vital one-carbon unit for various biosynthetic reactions.[1][6][7] Dysregulation of glycine metabolism has been implicated in various pathological conditions, including obesity and metabolic diseases.[3][8]
To quantitatively assess the dynamic fluxes through these intricate metabolic pathways in humans, stable isotope tracer studies are the gold standard.[9] Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no harm to human subjects at the enrichments used in metabolic research, making them ethically sound for clinical investigations.[4][5][10] By introducing a known amount of a labeled substrate, such as [1,2-13C2]glycine, and measuring its incorporation into various metabolic products, we can calculate the rates of metabolic pathways, providing invaluable insights into cellular function in both health and disease.[9]
The choice of [1,2-13C2]glycine as a tracer is strategic. The labeling on both the carboxyl and alpha carbons allows for the tracking of the intact glycine molecule as well as the fate of its constituent carbons as they traverse different metabolic routes. For instance, the appearance of both 13C labels in serine indicates direct conversion via serine hydroxymethyltransferase (SHMT), while the incorporation of a single 13C into other metabolites can elucidate the contribution of glycine-derived one-carbon units.[6]
Theoretical Framework: Principles of Tracer Kinetics
The foundation of this protocol lies in the principles of steady-state tracer kinetics. The primary assumption is that the metabolic system is in a steady state, meaning the concentrations of metabolites are constant over the measurement period.[11] By introducing the labeled tracer at a constant rate, it will eventually reach an isotopic steady state, where the enrichment of the tracer in the plasma (and subsequently in the intracellular pools) becomes constant.[12]
The rate of appearance (Ra) of the unlabeled metabolite (tracee) into the systemic circulation can then be calculated using the following fundamental equation:
Ra = i / E
Where:
-
Ra is the rate of appearance of the tracee (e.g., glycine flux).
-
i is the infusion rate of the tracer.
-
E is the isotopic enrichment of the tracer in the plasma at steady state.
A primed, constant infusion strategy is employed to achieve isotopic steady state more rapidly.[1][6] The "priming" dose is a bolus injection of the tracer that quickly fills the metabolic pool, while the subsequent constant infusion maintains the steady-state enrichment.
Experimental Protocol: [1,2-13C2]Glycine Infusion in Humans
This protocol outlines a robust methodology for conducting a primed, constant infusion of [1,2-13C2]glycine in human subjects. All procedures should be performed under the supervision of a qualified physician and with approval from a relevant Institutional Review Board (IRB) or ethics committee.
Subject Preparation
-
Inclusion/Exclusion Criteria: Define clear criteria for subject recruitment based on the specific research question (e.g., age, sex, health status, BMI).
-
Dietary Control: Subjects should follow a standardized diet for a predetermined period (e.g., 3 days) prior to the study to minimize dietary-induced metabolic variability.
-
Fasting: Subjects should arrive at the clinical research facility in the morning after an overnight fast (typically 10-12 hours). Water is permitted ad libitum.
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures, potential risks, and benefits.
Materials and Reagents
-
[1,2-13C2]Glycine: Pharmaceutical grade (Cambridge Isotope Laboratories, Inc. or equivalent).
-
[5,5,5-2H3]Leucine (Optional): To assess whole-body protein turnover.
-
NaH13CO3 (Optional): For priming the bicarbonate pool to accurately measure 13CO2 production from glycine decarboxylation.
-
Sterile Saline (0.9% NaCl): For dissolving the tracers.
-
Intravenous (IV) Catheters: For infusion and blood sampling.
-
Infusion Pump: Calibrated for accurate and constant delivery.
-
Blood Collection Tubes: Containing appropriate anticoagulants (e.g., EDTA).
-
Breath Collection Bags: For collecting expired air samples.
-
Centrifuge, -80°C Freezer.
Infusion Solution Preparation
-
Aseptically prepare the infusion solution under a laminar flow hood.
-
Dissolve the appropriate amounts of [1,2-13C2]glycine, and optionally [2H3]leucine and NaH13CO3, in sterile saline.
-
The exact concentrations will depend on the desired infusion rates and the subject's body weight.
-
Sterile filter the final solution before administration.
Infusion Procedure
-
Catheter Placement: Insert two IV catheters, one in each arm. One will be used for the tracer infusion and the other for blood sampling. The blood sampling arm should be kept in a heated hand box (around 55-60°C) to "arterialize" the venous blood, providing a sample that is representative of arterial blood.
-
Baseline Sampling: Collect baseline blood and breath samples before the infusion begins (t=0).
-
Priming Dose: Administer a priming bolus of the tracer solution over a short period (e.g., 5 minutes) to rapidly achieve isotopic equilibrium.[6]
-
Constant Infusion: Immediately following the prime, begin the constant infusion of the tracer solution using a calibrated infusion pump. A typical infusion duration is 4-9 hours to ensure isotopic steady state is achieved and maintained.[6]
Sampling Schedule
-
Blood Sampling: Collect blood samples at regular intervals throughout the infusion period. A suggested time course would be at 0, 30, 60, 90, 120, 150, 180, 210, and 240 minutes, and then hourly until the end of the infusion.[6]
-
Breath Sampling: Collect breath samples at the same time points as the blood draws to measure the enrichment of 13CO2 in expired air.
Sample Processing and Storage
-
Blood: Immediately place blood tubes on ice. Centrifuge at 1500g for 10 minutes at 4°C within 15-30 minutes of collection.[6]
-
Plasma: Aliquot the plasma into cryovials and store at -80°C until analysis.
-
Red Blood Cells (Optional): If glutathione synthesis is a primary outcome, wash the red blood cells, lyse them, and store them at -80°C.[6]
-
Breath: Transfer breath samples from collection bags into appropriate storage vials (e.g., Exetainers) for later analysis.
Analytical Methodologies
The accurate determination of isotopic enrichment is paramount for reliable kinetic modeling. Mass spectrometry is the analytical technique of choice for this purpose.
Plasma Amino Acid Enrichment
-
Sample Preparation: Precipitate plasma proteins (e.g., with perchloric acid or methanol). The supernatant contains the free amino acids.
-
Derivatization: Amino acids are often derivatized to improve their volatility and chromatographic properties for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
GC-MS Analysis: The derivatized amino acids are separated by gas chromatography and the isotopic enrichment is determined by mass spectrometry, monitoring the ions corresponding to the unlabeled (M+0) and labeled (M+2 for [1,2-13C2]glycine) forms of the amino acid.
Breath 13CO2 Enrichment
-
Isotope Ratio Mass Spectrometry (IRMS): The ratio of 13CO2 to 12CO2 in the expired breath samples is measured using a gas isotope ratio mass spectrometer. This provides a measure of the rate of glycine decarboxylation.[6]
Data Analysis and Kinetic Modeling
The primary outcome of the infusion study is the calculation of various metabolic fluxes.
Glycine Flux
Whole-body glycine flux (rate of appearance) is calculated using the steady-state equation mentioned in Section 2. The plasma enrichment of [1,2-13C2]glycine at isotopic plateau is used for this calculation.
Glycine to Serine Conversion
The rate of serine synthesis from glycine can be determined by measuring the enrichment of [1,2-13C2]serine in the plasma.
Glycine Decarboxylation
The rate of glycine decarboxylation via the GCS is calculated from the rate of 13CO2 production in the breath, corrected for the whole-body CO2 production rate (VCO2), which can be measured by indirect calorimetry.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Overview of the [1,2-13C2]Glycine Infusion Protocol Workflow.
Metabolic Fate of [1,2-13C2]Glycine
Caption: Major metabolic fates of infused [1,2-13C2]Glycine.
Quantitative Data Summary
The following table provides representative values for glycine kinetics in healthy humans, derived from published literature. These values can serve as a benchmark for study design and data interpretation.
| Parameter | Value (Fed State) | Value (Fasting State) | Reference |
| Whole Body Glycine Flux | ~463 µmol/(kg·h) | ~240 µmol/(kg·h) | [6] |
| Glycine to Serine Conversion | ~193 µmol/(kg·h) | Not Reported | [6] |
| Glycine Decarboxylation | ~190 µmol/(kg·h) | Not Reported | [6] |
| Infusion Rate of [1,2-13C2]Glycine | 9.26 µmol/(kg·h) | N/A | [1] |
| Priming Dose of [1,2-13C2]Glycine | 9.26 µmol/kg | N/A | [6] |
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several key features:
-
Steady-State Verification: The multiple sampling points allow for the confirmation of an isotopic plateau, a critical assumption for the kinetic calculations.
-
Internal Consistency: The use of multiple tracers (e.g., leucine) and the measurement of multiple products (serine, CO2) can provide a more comprehensive and internally consistent picture of metabolism.
-
Standardized Procedures: Adherence to strict protocols for subject preparation, sample handling, and analysis minimizes variability and enhances reproducibility.
Conclusion
The use of [1,2-13C2]glycine in a primed, constant infusion protocol is a powerful and safe technique to investigate the complexities of human glycine metabolism in vivo. By carefully controlling experimental conditions and employing precise analytical methods, researchers can obtain high-quality data on metabolic fluxes. This information is crucial for understanding the pathophysiology of various diseases and for the development of novel therapeutic interventions.
References
-
Lam, Y. W., et al. (2007). Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine. The Journal of Nutrition, 137(12), 2647–2652. [Link]
-
Lam, Y. W., et al. (2007). Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine. PubMed, 137(12), 2647-52. [Link]
-
Metabolic Solutions. Amino Acid Isotope Tracer Studies. Metabolic Solutions. [Link]
-
Lantz, E. (2025). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Technology Networks. [Link]
-
Al-Khami, A. A., et al. (2023). 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions. MDPI. [Link]
-
Wolfe, R. R., & Chinkes, D. L. (2005). Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications. NIH. [Link]
-
Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. PMC. [Link]
-
Young, J. D. (2014). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. ACS Publications. [Link]
-
Meiser, J., et al. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. eScholarship.org. [Link]
-
Metallo, C. M., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]
-
McCue, M. (2021). Utilizing Stable Isotope Tracers in Preclinical Models of Obesity. YouTube. [Link]
-
Miccheli, A., et al. (2006). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. PubMed. [Link]
-
Allen, D. K., et al. (2013). Metabolic flux analysis using ¹³C peptide label measurements. PubMed. [Link]
-
Razak, M. A., et al. (2023). Glycine: The Smallest Anti-Inflammatory Micronutrient. PMC. [Link]
-
Dell, B., et al. (2016). ¹³C-positional enrichment analysis of glycine and serine during U-¹³C-pyruvate incorporation into B. napus leaf discs in light and dark conditions. ResearchGate. [Link]
-
Davies, P. S. W. (2020). Stable isotopes: their use and safety in human nutrition studies. PMC. [Link]
-
Im-Brule, K., et al. (2023). Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. PMC. [Link]
-
Ghergurovich, J. M., et al. (2020). Analysis of glucose-derived amino acids involved in one-carbon and cancer metabolism by stable-isotope labeling and gas chromatography mass spectrometry. PMC. [Link]
-
Tuesta, M., et al. (2024). An Update of the Promise of Glycine Supplementation for Enhancing Physical Performance and Recovery. MDPI. [Link]
-
Wang, W., et al. (2013). Glycine metabolism in animals and humans: implications for nutrition and health. PubMed. [Link]
-
Nair, K. S., et al. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. PubMed. [Link]
-
Moro, T., et al. (2016). Stable isotope tracer infusion protocol. ResearchGate. [Link]
-
Lidén, K. (2012). Stable isotope analysis and ethical issues surrounding a human skeleton material from Rounala in Karesuando parish. Diva-portal.org. [Link]
-
Schurko, R. W. (2018). Glycine as a 13C CPMAS Setup Sample. University of Ottawa NMR Facility Blog. [Link]
-
Adeva-Andany, M., et al. (2024). The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway. Frontiers. [Link]
-
Mardinoglu, A., et al. (2025). Metabolic impact of dietary glycine supplementation in individuals with severe obesity. PMC. [Link]
-
Davies, P. S. W. (2020). Stable isotopes: their use and safety in human nutrition studies. ResearchGate. [Link]
-
Nonaka, H., et al. (2020). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. ChemRxiv. [Link]
-
de la Cruz-Patiño, E., et al. (2026). Effect of oral glycine on the clinical, spirometric and inflammatory status in subjects with cystic fibrosis: A pilot randomized trial. ResearchGate. [Link]
-
Solubility of Things. Safety and Ethical Considerations in Isotope Use. Solubility of Things. [Link]
-
Salmean, Y. A., et al. (2023). The effect of glycine administration on the characteristics of physiological systems in human adults: A systematic review. PMC. [Link]
-
Wikipedia. Glycine. Wikipedia. [Link]
-
Wilkinson, D. J., et al. (2018). A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. PMC. [Link]
-
D'Alessandro, A. M., et al. (2010). Ethical Issues in Radioisotope Shortages: Rationing and Priority Setting. Journal of Nuclear Medicine Technology. [Link]
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- 2. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway [frontiersin.org]
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Application Note: High-Precision Metabolic Flux Analysis of Cancer Cell Proliferation Using Glycine (1,2-13C2)
Executive Summary: The "Glycine Addiction" in Oncology
Rapidly proliferating cancer cells exhibit a distinct metabolic signature often termed "glycine addiction."[1] Unlike healthy quiescent cells, tumors frequently upregulate the mitochondrial glycine biosynthetic pathway (SHMT2) or increase exogenous uptake to fuel purine nucleotide synthesis, glutathione (GSH) production, and one-carbon (1C) metabolism.
This guide details the application of Glycine (1,2-13C2) —a stable isotope tracer where both carbon atoms are labeled—to dissect these pathways. Unlike single-labeled tracers (e.g., [1-13C]Glycine), the dual-label strategy allows researchers to simultaneously track the glycine backbone (incorporation into purines/GSH) and the metabolic split occurring at the Glycine Cleavage System (GCS), providing a high-resolution map of cancer cell anabolic flux.
Mechanistic Basis: Why Use Glycine (1,2-13C2)?
To interpret metabolic data correctly, one must understand the fate of the two labeled carbons in Glycine (1,2-13C2).
The Dual Fate of Glycine Carbons[2]
-
Direct Incorporation (Backbone Integrity):
-
Glutathione (GSH): Glycine is added intact to
-glutamylcysteine. -
Purines (Adenine/Guanine): The C1-C2 backbone of glycine forms the C4-C5-N7 core of the purine ring.[2]
-
-
Metabolic Splitting (One-Carbon Metabolism):
-
Glycine Cleavage System (GCS): This mitochondrial complex cleaves glycine.[2]
-
Visualization of Metabolic Fate
The following diagram illustrates how Glycine (1,2-13C2) distributes its mass into downstream metabolites.
Caption: Metabolic fate of Glycine (1,2-13C2). Note the "Split" at GCS allowing dual tracking of backbone (M+2) and 1C units.
Experimental Protocol: In Vitro Tracing
This protocol is designed for adherent cancer cell lines (e.g., A549, HeLa, MCF-7) using LC-MS/MS analysis.
Reagent Preparation
-
Tracer Media: Custom DMEM or RPMI lacking Glycine and Serine.
-
Serum: Dialyzed FBS (dFBS) is mandatory. Standard FBS contains ~400 µM glycine, which will isotopically dilute your tracer and ruin the experiment.
-
Tracer: Glycine (1,2-13C2) (99% enrichment). Reconstitute to 100 mM stock in PBS.
The "Seed-to-Harvest" Workflow
| Step | Action | Technical Rationale |
| 1. Seeding | Seed cells in standard media (with normal FBS) 24h prior. | Ensures cell attachment and recovery from trypsin stress. |
| 2. Wash | Aspirate media. Wash 2x with warm PBS. | Removes unlabeled extracellular glycine from the initial media. |
| 3. Pulse | Add Tracer Media (Base media + 10% dFBS + 0.4 mM [1,2-13C2]Glycine). | 0.4 mM mimics physiological plasma concentrations. |
| 4. Incubation | Incubate for 24–48 hours (Steady State) or 0–6 hours (Dynamic Flux). | 24h is usually sufficient for isotopic steady state in purines and GSH. |
| 5. Quench | Aspirate media rapidly. Wash 1x with ice-cold PBS . Add 80% MeOH (-80°C) immediately. | Stops metabolism instantly. Cold methanol precipitates enzymes. |
| 6. Extract | Scrape cells on dry ice. Vortex 10 min at 4°C. Centrifuge 16,000xg for 10 min. | Extracts polar metabolites while pelleting protein/debris. |
| 7. Dry & Store | Transfer supernatant to new tube. Dry under nitrogen gas. Store at -80°C. | Prepares sample for LC-MS reconstitution. |
Data Analysis & Interpretation (The "Self-Validating" System)
Trustworthy metabolic data requires internal validation. Before analyzing downstream pathways, you must verify the tracer uptake.
Validation Checkpoint: Intracellular Glycine
Analyze the Mass Isotopomer Distribution (MID) of intracellular glycine.
-
Success Criteria: Glycine M+2 enrichment should be >90% (assuming high uptake and dialyzed serum).
-
Failure Mode: If M+0 (unlabeled) is high (>20%), it indicates either:
-
Contamination from non-dialyzed serum.
-
Massive endogenous synthesis (SHMT2) from glucose-derived serine (rare to be this high in presence of exogenous glycine).
-
Decoding the Mass Shifts
Use this lookup table to interpret LC-MS peaks.
| Metabolite | Observed Mass Shift | Biological Interpretation |
| Glycine | M+2 | Intact tracer uptake. |
| Glutathione | M+2 | Direct incorporation of glycine backbone into GSH. |
| Serine | M+2 | Synthesis from Glycine (M+2) + Unlabeled Methylene-THF via SHMT.[4] |
| Serine | M+3 | Synthesis from Glycine (M+2) + Labeled Methylene-THF (from GCS). Indicates high GCS flux re-entering folate pool. |
| AMP / GMP | M+2 | Incorporation of Glycine backbone (C4, C5, N7) only. |
| AMP / GMP | M+3 | Backbone (M+2) + One 1C unit (C2 or C8) derived from tracer. |
| AMP / GMP | M+4 | Backbone (M+2) + Two 1C units (C2 and C8) derived from tracer. |
Visualizing the Analytical Logic
Caption: Decision tree for validating and interpreting 13C-Glycine data.
Case Study Application: Purine Biosynthesis Flux
Scenario: A researcher is testing a novel SHMT2 inhibitor in melanoma cells. Experiment: Control vs. Inhibitor treated cells, labeled with Glycine (1,2-13C2).
Expected Results:
-
Control: High levels of Purine M+3 and M+4. This indicates that the cancer cells are using glycine not just for the purine backbone, but are also breaking it down (via GCS) to generate the 1C units needed to close the purine ring.
-
Inhibitor:
-
Glycine M+2: Remains high (uptake is unaffected).
-
Purine M+2: Remains present (backbone incorporation still occurs).
-
Purine M+3/M+4: Significantly Decreased. The inhibitor blocks the generation/transfer of 1C units from the glycine/serine node, forcing the cell to rely on other (unlabeled) 1C sources or halting proliferation.
-
References
-
Jain, M., et al. (2012).[5] Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation.[1][5] Science, 336(6084), 1040-1044.[5] [Link]
-
Maddocks, O. D., et al. (2013). Serine starvation induces stress and p53-dependent metabolic remodeling in cancer cells. Nature, 493(7433), 542-546. [Link]
-
Ducker, G. S., et al. (2016). Reversal of cytosolic one-carbon flux compensates for loss of the mitochondrial folate pathway. Cell Metabolism, 23(6), 1140-1153. [Link]
-
Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317-325. [Link]
-
Fan, J., et al. (2019). Quantitative flux analysis reveals folate-dependent NADPH production. Nature, 509(7502), 580-585. [Link]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. escholarship.org [escholarship.org]
- 3. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 5. Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mastering Solid-State NMR Sample Preparation for (1,2-¹³C₂) Glycine
Introduction: The Significance of Isotopically Labeled Glycine in Solid-State NMR
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure, dynamics, and interactions of molecules in their native solid form.[1] For biological systems and pharmaceutical compounds, ssNMR provides invaluable insights that are often inaccessible by other analytical methods. The use of isotopic labeling, such as with ¹³C and ¹⁵N, is crucial for enhancing spectral sensitivity and resolution, enabling the study of specific sites within a molecule.[2]
Glycine, the simplest amino acid, serves as an excellent model system and a widely used standard for ssNMR spectrometer calibration and technique development.[3] Its (1,2-¹³C₂) labeled form, in particular, is instrumental for experiments that probe carbon-carbon correlations and molecular backbone dynamics. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the meticulous preparation of (1,2-¹³C₂) Glycine samples for high-resolution ssNMR analysis. The quality of the ssNMR data is fundamentally dependent on the quality of the sample preparation; therefore, a thorough understanding of the principles and a precise execution of the protocol are paramount.
The Science of Sample Preparation: Causality and Best Practices
The primary goal of ssNMR sample preparation is to create a homogenous, densely packed sample within a rotor that can withstand rapid spinning at the magic angle (54.74°).[4] This process is critical for minimizing spectral line broadening and maximizing signal-to-noise, ultimately leading to high-quality, interpretable spectra.
Homogenization: The First Pillar of Quality Spectra
A crystalline powder, such as glycine, consists of numerous microcrystallites. For effective ssNMR analysis, these crystallites should be randomly oriented. Grinding the sample into a fine, uniform powder is a critical first step.[5][6] This not only aids in achieving a higher packing density, allowing more sample to be loaded into the rotor, but also promotes a more random distribution of crystallite orientations.[5] Inadequate homogenization can lead to preferential orientation of the crystallites, resulting in distorted line shapes and inaccurate spectral parameters.
Polymorphism in Glycine: A Critical Consideration
Glycine is known to exist in three polymorphic forms: α, β, and γ.[7] These polymorphs have distinct crystal structures and, consequently, different ¹³C chemical shifts.[3] It is crucial to be aware of the polymorphic form of your glycine sample, as a mixture of polymorphs will result in a more complex spectrum with overlapping peaks. The α-form is the most common and can be obtained by slow evaporation from an aqueous solution.[7] The γ-form can be prepared by slow cooling from a 5% aqueous acetic acid solution, while the less stable β-form precipitates upon the rapid addition of ethanol to an aqueous solution of glycine.[7] For consistency and reproducibility, it is advisable to use a single, pure polymorphic form.
Rotor Packing: A Balancing Act of Density and Integrity
The process of packing the ssNMR rotor is a meticulous task that directly impacts the stability of the magic angle spinning (MAS) and the resulting spectral quality. The sample must be packed tightly and evenly to prevent wobbling of the rotor at high spinning speeds, which can lead to a catastrophic rotor crash.[5] The packing should be done in small increments, with gentle but firm compression after each addition.[6][8] This incremental approach ensures a uniform density throughout the rotor, which is essential for stable spinning.
Experimental Workflow for (1,2-¹³C₂) Glycine Sample Preparation
Caption: Workflow for (1,2-¹³C₂) Glycine ssNMR Sample Preparation.
Detailed Protocol for Solid-State NMR Sample Preparation of (1,2-¹³C₂) Glycine
Materials and Equipment:
-
(1,2-¹³C₂) Glycine (ensure polymorphic purity)
-
Agate mortar and pestle
-
Solid-state NMR rotor (appropriate size for your probe, e.g., 1.3 mm, 3.2 mm, etc.)
-
Rotor packing tool/funnel and plunger
-
Spatula
-
Safety glasses
Step-by-Step Methodology:
-
Sample Grinding:
-
Place a small amount of (1,2-¹³C₂) Glycine into a clean, dry agate mortar.
-
Gently but thoroughly grind the sample with the pestle for approximately 5-10 minutes.[5] The goal is to obtain a fine, free-flowing powder with a consistent texture. Avoid excessive force that could induce polymorphic transitions.
-
-
Rotor Preparation:
-
Ensure the rotor and all packing tools are clean and dry. Any residual moisture or contaminants can adversely affect the experiment.
-
Place the bottom cap securely on the rotor.
-
-
Incremental Packing:
-
Place the rotor into the packing funnel or stand.[6]
-
Using a spatula, add a small amount of the ground glycine powder into the rotor via the funnel.[6][8] The amount should be just enough to form a thin layer at the bottom.
-
Use the packing plunger to gently compress the powder.[6][8] Apply firm, even pressure.
-
Repeat this process of adding small aliquots of powder followed by compression until the rotor is filled to the appropriate level.[6][8] This iterative process is crucial for achieving a homogeneously packed sample.
-
-
Finalizing the Sample Height:
-
The final sample height is critical. Overfilling the rotor can prevent the cap from seating properly, leading to an unstable spin. Underfilling can result in a lower signal-to-noise ratio.
-
Use the provided tool to check that there is enough space for the cap.[8]
-
-
Capping the Rotor:
-
Final Inspection and Cleaning:
-
Visually inspect the packed rotor for any signs of damage or improper capping.
-
Gently wipe the exterior of the rotor with a lint-free cloth (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any residual powder.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Sample Mass | Dependent on rotor volume (e.g., ~10-15 mg for a 3.2 mm rotor) | To maximize signal-to-noise while ensuring proper packing. |
| Grinding Time | 5-10 minutes | To achieve a fine, homogenous powder for stable spinning and random crystallite orientation.[5] |
| Magic Angle | 54.74° | To average out anisotropic interactions and achieve high-resolution spectra.[4] |
| Spinning Speed | 5-15 kHz (for crystalline solids like glycine) | Sufficient to average out chemical shift anisotropy and dipolar couplings for sharp lines.[6] |
Self-Validating System: Quality Control Checks
A well-prepared ssNMR sample is a self-validating system. The following observations during the experiment will confirm the quality of your sample preparation:
-
Stable Spinning: The ability to achieve and maintain the target spinning speed without fluctuations is the primary indicator of a well-balanced, properly packed rotor.
-
Sharp, Symmetric Lineshapes: High-resolution spectra with narrow, symmetrical peaks are indicative of a homogenous sample and effective magic angle spinning.
-
Absence of Spinning Sidebands (at sufficient spinning speeds): The presence of significant spinning sidebands at moderate to high spinning speeds can suggest issues with sample homogeneity or magic angle setting.
-
Reproducibility: A well-prepared sample should yield reproducible spectra over multiple experiments.
Conclusion
The preparation of high-quality (1,2-¹³C₂) Glycine samples is a foundational skill for any researcher utilizing solid-state NMR. By understanding the principles behind each step and adhering to a meticulous protocol, one can ensure the acquisition of high-resolution, reliable data. This, in turn, enables the full power of ssNMR to be harnessed for the detailed characterization of molecular structure and dynamics in the solid state.
References
-
Chemistry LibreTexts. (2023, January 29). Solid State NMR Experimental Setup. Retrieved from [Link]
-
IMSERC. Solid State NMR User Manual. Retrieved from [Link]
-
University of Cambridge Department of Chemistry. How to make an NMR sample. Retrieved from [Link]
-
Vega, A. J. (2004). C-13 CP/MAS: Application to glycine. eScholarship, University of California. Retrieved from [Link]
-
Tycko, R. (2011). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. Methods in Molecular Biology, 752, 195-219. Retrieved from [Link]
-
Pandey, M. K., & Nishiyama, Y. (2017). Ultrafast Magic Angle Spinning Solid-State NMR Spectroscopy: Advances in Methodology and Applications. Annual Reports on NMR Spectroscopy, 91, 1-78. Retrieved from [Link]
-
JoVE. (2022, August 11). Cryogenic Sample Loading Into Magic Angle Spinning NMR Spectrometer l Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
New York Structural Biology Center. NYSBC Solid State NMR Short Course. Retrieved from [Link]
-
ResearchGate. Solid-state 15 N CP NMR spectra of glycine (26368 scans, 1 ms contact.... Retrieved from [Link]
-
Grant, C. V., & Zorin, V. (2006). Variable temperature NMR characterization of a-glycine. Solid State Nuclear Magnetic Resonance, 29(1-3), 169-173. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2018, June 21). Glycine as a 13C CPMAS Setup Sample. Retrieved from [Link]
-
NMR-Bio. NMR sample preparation guidelines. Retrieved from [Link]
-
ResearchGate. Solid-state 13 C NMR spectrum of C-1, 13 C labeled (10%) glycine.... Retrieved from [Link]
-
Rossini, A. J., et al. (2015). Magic Angle Spinning NMR Spectroscopy: A Versatile Technique for Structural and Dynamic Analysis of Solid-Phase Systems. Analytical Chemistry, 87(1), 32-47. Retrieved from [Link]
-
ResearchGate. Ultra-Wideline 14N Solid-State NMR as a Method for Differentiating Polymorphs: Glycine as a Case Study | Request PDF. Retrieved from [Link]
-
Wager, T., et al. (2016). Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). RSC Advances, 6(98), 95793-95800. Retrieved from [Link]
-
Andreas, L. B., et al. (2022). 3D-Printable Centrifugal Devices for Biomolecular Solid State NMR Rotors. Journal of Magnetic Resonance, 335, 107131. Retrieved from [Link]
-
ResearchGate. Schematics of the ultracentrifugal device for packing 3.2 mm MAS.... Retrieved from [Link]
-
CcpNmr. Solid State Peptide Assignment Tutorial CcpNmr Analysis Version 3. Retrieved from [Link]
-
Bruker. (2016, February 4). Solid State NMR - How To Fill Rotors [Video]. YouTube. Retrieved from [Link]
-
Bruker. Solid State NMR. Retrieved from [Link]
-
ResearchGate. (A) Various solid-state NMR rotors, diameters are highlighted. (B) 2D.... Retrieved from [Link]
Sources
- 1. rhl.pl [rhl.pl]
- 2. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. University of Ottawa NMR Facility Blog: Glycine as a 13C CPMAS Setup Sample [u-of-o-nmr-facility.blogspot.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. escholarship.org [escholarship.org]
- 8. youtube.com [youtube.com]
Application and Protocol Guide: Measuring Protein Synthesis Rates with GLYCINE (1,2-¹³C₂)
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Central Role of Protein Synthesis and the Power of Stable Isotope Tracing
Protein synthesis is a fundamental biological process that underpins cellular growth, proliferation, and function. The ability to accurately quantify the rate of protein synthesis is paramount in diverse research fields, from fundamental cell biology to drug discovery and clinical research. Dysregulation of protein synthesis is a hallmark of numerous pathologies, including cancer, metabolic disorders, and neurodegenerative diseases. Consequently, robust methods for measuring protein synthesis rates are indispensable for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions.
Stable isotope labeling, coupled with mass spectrometry, has emerged as the gold standard for quantifying dynamic metabolic processes, including protein synthesis.[1][2] This approach involves the introduction of a non-radioactive, isotopically labeled precursor, such as an amino acid, into a biological system. The rate of incorporation of this "heavy" isotope into newly synthesized proteins provides a direct measure of the protein synthesis rate.[3]
This guide focuses on the application of GLYCINE (1,2-¹³C₂) as a tracer to measure protein synthesis rates . Glycine, the simplest amino acid, plays a crucial role in protein synthesis and serves as a precursor for numerous key metabolites.[][5] Its small size and metabolic versatility make ¹³C₂-glycine an excellent tracer for these studies. We will delve into the theoretical underpinnings of this technique, provide detailed experimental protocols for both in vitro and in vivo applications, and offer insights into data analysis and interpretation.
Why Choose GLYCINE (1,2-¹³C₂) as a Tracer?
The selection of an appropriate tracer is critical for the success of any stable isotope labeling experiment. GLYCINE (1,2-¹³C₂) offers several distinct advantages for measuring protein synthesis:
-
Metabolic Significance: Glycine is a fundamental building block of proteins and is actively involved in one-carbon metabolism.[6] This ensures its efficient incorporation into newly synthesized proteins.
-
Minimal Isotope Effect: The small mass difference between ¹²C and ¹³C results in a negligible isotope effect, meaning that the labeled glycine behaves almost identically to its unlabeled counterpart in biological systems.
-
Versatility: ¹³C₂-glycine can be used to trace not only protein synthesis but also the biosynthesis of other important molecules like purines, offering a broader view of cellular metabolism.[7][8]
-
Safety: As a stable isotope, ¹³C is non-radioactive and poses no safety risks to researchers or experimental subjects.
Core Principle: Measuring the Fractional Synthetic Rate (FSR)
The fundamental principle behind this technique is the measurement of the Fractional Synthetic Rate (FSR) of proteins. FSR represents the fraction of a protein pool that is newly synthesized within a given time period. It is calculated using the following general formula:
FSR (%/hour) = [ (E_protein) / (E_precursor) ] x (1 / t) x 100
Where:
-
E_protein: The enrichment of the ¹³C label in the protein-bound amino acid (glycine in this case) at the end of the labeling period.
-
E_precursor: The enrichment of the ¹³C label in the precursor pool (the intracellular pool of free glycine) over the labeling period.
-
t: The duration of the labeling period in hours.
Accurate determination of both protein-bound and precursor enrichment is crucial for obtaining reliable FSR values.
Experimental Workflow Overview
The general workflow for measuring protein synthesis rates using ¹³C₂-glycine involves several key steps, from tracer administration to data analysis.
Figure 1: A generalized workflow for measuring protein synthesis rates using ¹³C₂-glycine.
Detailed Protocols
Part 1: In Vitro Protocol for Cultured Cells
This protocol provides a framework for measuring protein synthesis rates in adherent or suspension cell cultures.
Materials:
-
GLYCINE (1,2-¹³C₂)
-
Cell culture medium appropriate for the cell line (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
6N Hydrochloric acid (HCl)
-
Derivatization reagents for GC-MS analysis (e.g., MTBSTFA)
-
Mass spectrometer (GC-MS or LC-MS/MS)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere and reach the desired confluency.
-
Prepare the labeling medium by supplementing basal medium with dFBS and a known concentration of ¹³C₂-glycine. The final concentration of glycine will depend on the specific cell line and experimental goals but is often in the range of 0.5-2 mM.
-
Remove the standard culture medium, wash the cells once with PBS, and add the labeling medium.
-
Incubate the cells for a defined period (e.g., 4, 8, 12, or 24 hours). The labeling time should be optimized to allow for sufficient incorporation of the tracer without causing metabolic perturbations.
-
-
Sample Collection and Protein Precipitation:
-
At the end of the labeling period, place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, scrape the cells into a microcentrifuge tube with PBS. For suspension cells, pellet the cells by centrifugation.
-
To separate the intracellular free amino acid pool (precursor) from the protein-bound pool, add a known volume of ice-cold 10% TCA to the cell pellet.
-
Vortex thoroughly and incubate on ice for 30 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. The supernatant contains the free amino acids (precursor pool), and the pellet contains the precipitated proteins.
-
-
Protein Hydrolysis:
-
Carefully remove the supernatant and wash the protein pellet twice with 10% TCA to remove any remaining free amino acids.
-
Add 6N HCl to the protein pellet.
-
Hydrolyze the protein by incubating at 110°C for 24 hours. This will break down the proteins into their constituent amino acids.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Preparation for Mass Spectrometry:
-
Resuspend the hydrolyzed protein samples and the supernatant (precursor pool) samples in a suitable solvent.
-
For GC-MS analysis, derivatize the amino acids to make them volatile. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
For LC-MS analysis, derivatization may not be necessary, but samples should be filtered to remove any particulates.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using either GC-MS or LC-MS/MS.[9][10][11] The mass spectrometer will be used to measure the isotopic enrichment of glycine in both the precursor and protein-bound fractions.
-
For GC-MS, monitor the ions corresponding to the derivatized unlabeled (M+0) and labeled (M+2) glycine.
-
For LC-MS/MS, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to quantify the different isotopologues of glycine.
-
-
Data Analysis and FSR Calculation:
-
Calculate the atom percent excess (APE) or tracer-to-tracee ratio (TTR) for both the precursor and protein-bound glycine.
-
Use the FSR formula provided earlier to calculate the protein synthesis rate.
-
Part 2: In Vivo Protocol for Animal Models
This protocol outlines a general approach for measuring protein synthesis rates in animal models, such as rodents.
Materials:
-
GLYCINE (1,2-¹³C₂)
-
Sterile saline for injection
-
Anesthesia (if required for sample collection)
-
Surgical tools for tissue collection
-
Liquid nitrogen for snap-freezing tissues
-
Homogenization buffer
-
Reagents for protein precipitation and hydrolysis (as in the in vitro protocol)
-
Mass spectrometer (GC-MS or LC-MS/MS)
Procedure:
-
Tracer Administration:
-
The ¹³C₂-glycine tracer can be administered via several routes, including intravenous (IV) infusion, intraperitoneal (IP) injection, or oral gavage. The choice of administration route will depend on the experimental design and the desired kinetics of tracer delivery.
-
A primed, constant infusion is often used to achieve a steady-state enrichment of the tracer in the plasma.[6]
-
-
Sample Collection:
-
At a predetermined time point after tracer administration, collect blood samples and tissues of interest.
-
Blood samples can be collected via tail vein, saphenous vein, or cardiac puncture. Plasma should be separated by centrifugation and stored at -80°C.
-
Tissues should be rapidly excised and snap-frozen in liquid nitrogen to halt metabolic activity.
-
-
Sample Processing:
-
Plasma samples are used to determine the enrichment of the precursor pool. Proteins in the plasma are precipitated with TCA, and the supernatant containing free amino acids is collected.
-
Frozen tissues are pulverized under liquid nitrogen and then homogenized in a suitable buffer.
-
As with the in vitro protocol, proteins are precipitated with TCA, and the supernatant (intracellular precursor pool) and the protein pellet are separated.
-
-
Protein Hydrolysis and Mass Spectrometry Analysis:
-
The protein pellets are hydrolyzed, and both the protein hydrolysates and the precursor samples are prepared for mass spectrometry as described in the in vitro protocol.
-
-
Data Analysis and FSR Calculation:
-
Calculate the isotopic enrichment of glycine in the plasma and/or tissue-free amino acid pools (precursor) and in the protein-bound fraction.
-
Calculate the FSR for the specific tissue using the FSR formula.
-
Data Interpretation and Considerations
-
Precursor Pool Selection: The choice of the precursor pool for FSR calculation is a critical consideration. While the plasma amino acid enrichment is often used as a surrogate for the intracellular precursor pool, directly measuring the enrichment in the tissue-free amino acid pool is generally more accurate.
-
Steady-State vs. Non-Steady-State: The FSR calculation assumes a steady-state enrichment of the precursor pool during the labeling period. If a bolus injection of the tracer is used, the precursor enrichment will change over time, and a more complex modeling approach may be required.
-
Protein-Specific vs. Mixed Protein Synthesis: The protocols described here measure the synthesis rate of the total or "mixed" protein pool. To measure the synthesis rate of a specific protein, that protein must be isolated from the tissue homogenate before hydrolysis and mass spectrometry analysis.
Visualizing the Metabolic Fate of ¹³C₂-Glycine
The administered ¹³C₂-glycine is incorporated into proteins and also participates in other metabolic pathways.
Figure 2: Simplified metabolic fate of ¹³C₂-glycine tracer.
Quantitative Data Summary
| Parameter | Typical Range | Key Considerations |
| ¹³C₂-Glycine Concentration in Medium | 0.5 - 2.0 mM | Cell line dependent; should not be toxic or perturb metabolism. |
| In Vitro Labeling Time | 4 - 24 hours | Optimize for sufficient tracer incorporation. |
| In Vivo Infusion Rate | 5 - 10 µmol/kg/h | Dependent on animal model and desired plasma enrichment. |
| Protein FSR in Cultured Cells | 0.5 - 5.0 %/hour | Highly dependent on cell type and growth conditions. |
| Protein FSR in Animal Tissues | 0.05 - 2.0 %/hour | Varies significantly between tissues (e.g., liver vs. muscle). |
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Tracer Incorporation | Insufficient labeling time or tracer concentration. | Optimize labeling conditions; increase time or concentration. |
| Poor cell health. | Ensure cells are healthy and in the exponential growth phase. | |
| High Variability in FSR | Inconsistent sample handling or processing. | Standardize all steps of the protocol. |
| Inaccurate measurement of precursor enrichment. | Use the intracellular free amino acid pool as the precursor. | |
| Contamination in MS Analysis | Incomplete removal of salts or detergents. | Ensure thorough washing of protein pellets and use MS-grade reagents. |
Conclusion
The use of GLYCINE (1,2-¹³C₂) as a stable isotope tracer provides a powerful and reliable method for quantifying protein synthesis rates in a variety of biological systems. This technique offers high sensitivity, specificity, and safety, making it an invaluable tool for researchers in both basic and applied sciences. By carefully designing experiments, adhering to rigorous protocols, and accurately interpreting the data, investigators can gain critical insights into the dynamic regulation of protein metabolism in health and disease.
References
-
Miller, B. F., et al. (2013). Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-¹³C₂]glycine and [²H₃]leucine. The Journal of nutrition, 143(10), 1540-1548. [Link]
-
Tea, I., et al. (2007). Determination of 13C isotopic enrichment of glutathione and glycine by gas chromatography/combustion/isotope ratio mass spectrometry after formation of the N- or N,S-ethoxycarbonyl methyl ester derivatives. Rapid communications in mass spectrometry : RCM, 21(20), 3245–3252. [Link]
-
Koopman, R., et al. (2009). Glycine attenuates muscle wasting and preserves rates of protein synthesis during nutrient starvation. Frontiers in Physiology, 10, 651. [Link]
-
Wikipedia. (2024). Glycine. [Link]
-
Wang, W., et al. (2014). Glycine stimulates protein synthesis and inhibits oxidative stress in pig small intestinal epithelial cells. The Journal of nutrition, 144(10), 1540–1548. [Link]
-
Razak, M. A., et al. (2017). An Update of the Promise of Glycine Supplementation for Enhancing Physical Performance and Recovery. Nutrients, 9(10), 1115. [Link]
-
Libourel, I. G., et al. (2016). Quantification of Peptide m/z Distributions from ¹³C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical chemistry, 88(12), 6435–6443. [Link]
-
Hellerstein, M. K., et al. (1999). Measuring DNA synthesis rates with [1-¹³C]glycine. American journal of physiology. Endocrinology and metabolism, 276(6), E1146–E1153. [Link]
-
Proteomics - an overview. (2021). YouTube. [Link]
-
Allwood, J. W., et al. (2012). Gas chromatography-mass spectrometry analysis of ¹³C labeling in sugars for metabolic flux analysis. Analytical biochemistry, 424(2), 108–115. [Link]
-
Jung, K., et al. (2005). Measurement of plasma protein and whole body protein metabolism using [¹⁵N]glycine in a young adult man – a pilot study. Isotopes in Environmental and Health Studies, 41(3), 245-255. [Link]
-
Flakoll, P. J., et al. (1993). In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. In Methods in Molecular Biology, vol 18. Humana Press. [Link]
-
Ham, D. J., et al. (2019). Glycine Protects Muscle Cells From Wasting in vitro via mTORC1 Signaling. Frontiers in Physiology, 10, 1420. [Link]
-
Kim, D. H., & Wolfe, R. R. (2016). Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. Annals of Nutrition and Metabolism, 68(3), 177-187. [Link]
-
Rouphael, Y., et al. (2021). Foliar Application of Protein Hydrolysates Promotes Growth and Affects Leaf Ionome in Olive. Plants, 10(11), 2473. [Link]
-
Lee, J. E., et al. (2023). Coordination of cell organelles to promote metabolon formation. Proceedings of the National Academy of Sciences, 120(5), e2216333120. [Link]
-
Atherton, P. (2016). Development and application of stable isotope tracers to exercise physiology. YouTube. [Link]
-
Lan, T., et al. (2019). Mapping glycine uptake and its metabolic conversion to glutathione in mouse mammary tumors using functional mass spectrometry imaging. Scientific reports, 9(1), 1-11. [Link]
-
Gauthier, P., et al. (2021). Evaluation of GC/MS-Based ¹³C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant ¹³C-Labeled Experiments. Metabolites, 11(4), 212. [Link]
-
Robins, R. J., et al. (2013). Liquid chromatography combined with mass spectrometry for ¹³C isotopic analysis in life science research. Analytical and bioanalytical chemistry, 405(1), 11-26. [Link]
-
Calder, A. G., et al. (1999). Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry. Rapid Communications in Mass Spectrometry, 13(23), 2080-2083. [Link]
-
Konopka, A. R., et al. (2020). Protein fractional synthesis rates within tissues of high- and low-active mice. American Journal of Physiology-Endocrinology and Metabolism, 319(5), E864-E874. [Link]
-
Das, B. B., et al. (2013). Labeling strategies for ¹³C-detected aligned-sample solid-state NMR of proteins. Journal of biomolecular NMR, 56(4), 335–343. [Link]
-
Al-Sari, N., et al. (2020). Advantages of using biologically generated ¹³C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 12(1), 43-52. [Link]
-
Guttman, M., et al. (2013). Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical chemistry, 85(22), 11146–11152. [Link]
-
Yin, P., et al. (2015). Tracing the nitrogen metabolites of glycine using (¹⁵N)-glycine and mass spectrometry. Rapid communications in mass spectrometry : RCM, 29(15), 1361–1368. [Link]
-
Diaz-Flores, E., et al. (2023). An Update of the Promise of Glycine Supplementation for Enhancing Physical Performance and Recovery. Nutrients, 15(19), 4149. [Link]
-
Golden, M. H., & Waterlow, J. C. (1977). Measurement of protein synthesis rates with [¹⁵N]glycine. American journal of physiology. Endocrinology, metabolic and gastrointestinal physiology, 233(3), E167–E172. [Link]
-
Burd, N. A., et al. (2012). Muscle protein fractional synthesis rate (FSR) during basal, hyperinsulinemic-euglycemic, and hyperinsulinemic-hyperaminoacidemic clamp. ResearchGate. [Link]
-
Miller, R. E., et al. (2020). An In Vivo Stable Isotope Labeling Method to Investigate Individual Matrix Protein Synthesis, Ribosomal Biogenesis, and Cellular Proliferation in Murine Articular Cartilage. ResearchGate. [Link]
-
Razak, M. A., et al. (2017). Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review. Oxidative medicine and cellular longevity, 2017, 1716701. [Link]
-
Damas, F., et al. (2019). An exploration of the methods to determine the protein-specific synthesis and breakdown rates in vivo in humans. Physiological reports, 7(17), e14222. [Link]
-
Quora. (n.d.). What role does glycylglycine play in protein sequencing and mass spectrometry?. [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Stable isotopic labeling of proteins for quantitative proteomic applications. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]
-
ResearchGate. (n.d.). Plasma protein and whole body protein metabolism using [¹⁵N]glycine in a young adult man - A pilot study. [Link]
-
Clinical and Laboratory Standards Institute. (2016). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. CLSI C61-A. [Link]
-
Li, G. W., et al. (2014). Quantifying absolute protein synthesis rates reveals principles underlying allocation of cellular resources. Cell, 157(3), 624–635. [Link]
Sources
- 1. Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers [e-acnm.org]
- 2. youtube.com [youtube.com]
- 3. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifarious Beneficial Effect of Nonessential Amino Acid, Glycine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring DNA synthesis rates with [1-13C]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatography combined with mass spectrometry for 13C isotopic analysis in life science research - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low isotopic enrichment of GLYCINE (1,2-13C2) in tissues.
Technical Support Center: Isotope Tracing & Metabolic Flux Topic: Optimizing Tissue Enrichment of Glycine (1,2-13C2) Ticket ID: GLY-13C-OPT-001 Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit
Executive Summary
Achieving sufficient isotopic enrichment of Glycine (1,2-13C2) in tissue is a notorious challenge in metabolic flux analysis (MFA). Unlike essential amino acids (e.g., Leucine), Glycine is non-essential, rapidly synthesized de novo, and subject to extreme metabolic exchange rates.
If you are observing low M+2 enrichment in tissues despite high plasma tracer levels, the issue is likely biological dilution via the SHMT trap or Glycine Cleavage System (GCS) activity, rather than an administration error. This guide provides the diagnostic logic and protocols to overcome these barriers.
Module 1: Diagnostic Workflow
Use this decision tree to isolate the root cause of low enrichment.
Figure 1: Diagnostic logic for isolating the cause of low glycine enrichment. High Serine labeling indicates rapid metabolic exchange (SHMT) rather than delivery failure.
Module 2: The Biological Barrier (The "Why")
You must understand the metabolic fate of your tracer to troubleshoot effectively. Glycine (1,2-13C2) is not an inert passenger; it is fuel.
The SHMT Reversibility Trap
The enzyme Serine Hydroxymethyltransferase (SHMT) is the primary culprit. It catalyzes the reversible conversion of Glycine to Serine.[1]
-
Mechanism: Your Glycine (1,2-13C2) tracer enters the cell. SHMT rapidly combines it with a methylene-THF (1C unit) to form Serine.
-
The Problem: The endogenous Serine pool is often much larger than the Glycine pool. Your tracer gets "diluted" into this massive Serine pool. When the reaction reverses (Serine
Glycine), the returned Glycine is often unlabeled or scrambled, effectively washing out your enrichment [1, 2].
The Glycine Cleavage System (GCS)
In the liver and mitochondria, the GCS breaks Glycine down completely into CO2, NH4+, and a methylene-THF unit.
-
Impact: This destroys the M+2 isotopologue. If you are studying liver tissue, GCS activity can strip 50-80% of your tracer before it enters anabolic pathways [3].
Figure 2: The metabolic fate of Glycine tracers.[2] Note the bidirectional exchange with Serine (SHMT), which acts as a massive dilution sink.
Module 3: Experimental Solutions
Solution A: The "Flooding Dose" Protocol (For Protein Synthesis)
If your goal is to measure fractional protein synthesis rates (FSR), you cannot rely on a trace amount of isotope. You must use a Flooding Dose .[3] This technique saturates all endogenous pools (plasma and tissue) with a high concentration of labeled Glycine, forcing the precursor enrichment to match the injectate enrichment [4, 5].
Protocol:
-
Preparation: Prepare a solution containing Glycine (1,2-13C2) at 40 mg/kg body weight mixed with unlabeled Glycine to achieve a total dose of 400 mg/kg (specific activity ~10-20%).
-
Administration: Inject as a rapid IV bolus (tail vein in mice).
-
Timing: Sacrifice animal exactly 15–30 minutes post-injection.
-
Rationale: The massive influx of Glycine minimizes the effect of endogenous synthesis and SHMT exchange for a short window, linearizing uptake.
Solution B: Continuous Infusion (For Metabolic Flux)
If you need to measure steady-state flux (e.g., gluconeogenesis or glutathione synthesis), a bolus will fail due to rapid clearance.
Protocol:
-
Priming: IV Bolus of 20 µmol/kg Glycine (1,2-13C2).
-
Infusion: Constant IV infusion at 1.0 µmol/kg/min via jugular catheter.
-
Duration: Maintain for 4–6 hours to reach isotopic steady state (verify by sampling plasma at 3h, 4h, 5h).
-
Correction: You must measure Serine enrichment. If Serine M+2 is present, you must model the Serine
Glycine exchange in your flux calculations.
Module 4: Analytical Optimization (GC-MS)
Low enrichment signals can often be rescued by superior derivatization chemistry. Standard TMS (Trimethylsilyl) derivatization is moisture-sensitive and can be unstable for Glycine.
Recommendation: Switch to TBDMS Derivatization Use MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).
-
Why: TBDMS derivatives are 100x more stable than TMS and produce a very strong
fragment (loss of tert-butyl group), which improves signal-to-noise ratio for low-enrichment samples [6].
| Parameter | Standard TMS Protocol | Recommended TBDMS Protocol |
| Reagent | BSTFA + 1% TMCS | MTBSTFA + 1% TBDMCS |
| Reaction | 60°C for 30 mins | 70°C for 30 mins (or 100°C for 60 min for sterics) |
| Stability | Degrades in hours (moisture) | Stable for days/weeks |
| Key Fragment | m/z 174 (Glycine-2TMS) | m/z 218 (Glycine-2TBDMS) |
| Sensitivity | Moderate | High (Cleaner baseline) |
FAQ: Troubleshooting Specifics
Q: My liver tissue shows M+1 Glycine, but I injected M+2. What happened? A: This is a signature of GCS activity . The Glycine Cleavage System splits Glycine (1,2-13C2). The C2 carbon (labeled) is transferred to THF to form Methylene-THF. If that Methylene-THF (now labeled) reacts with an unlabeled Glycine via SHMT, it creates Serine. If that Serine converts back to Glycine, you may see scrambled isotopologues. However, pure M+1 usually indicates complex recycling via the One-Carbon cycle.
Q: Can I use Glycine (1-13C) instead to save money? A: Not recommended for flux analysis. The C1 (Carboxyl) carbon is rapidly lost as CO2 via the Glycine Cleavage System. You will lose your label before it incorporates into many anabolic pathways. Glycine (1,2-13C2) or Glycine (2-13C) is superior for tissue retention.
Q: I see high enrichment in plasma but near zero in the brain. Why? A: The Blood-Brain Barrier (BBB) transports Glycine very poorly. The brain relies almost exclusively on de novo synthesis from Serine. To label brain Glycine, you should infuse Serine (13C) instead. The brain will take up the Serine and convert it to Glycine in situ [1].
References
-
McBride, M. J., et al. (2023).[1] Glycine homeostasis requires reverse SHMT flux.[1][4][5] bioRxiv.[1] Link
-
Ghrayeb, A., et al. (2024).[5] Serine synthesis via reversed SHMT2 activity drives glycine depletion and acetaminophen hepatotoxicity in MASLD.[4][5] Cell Metabolism. Link
-
Lamers, P. M., et al. (2019). Serine isotopomer analysis by 13C-NMR defines glycine-serine interconversion in situ in the renal proximal tubule.[6] Biochemical Journal. Link
-
Smith, K., et al. (1998).[7] Effects of flooding amino acids on incorporation of labeled amino acids into human muscle protein. American Journal of Physiology-Endocrinology and Metabolism. Link
-
Garlick, P. J., et al. (1989). Measurement of the Rate of Protein Synthesis in Muscle of Postabsorptive Young Men by Injection of a 'Flooding Dose' of [1-13C]leucine.[8] Clinical Science. Link
-
Antoniewicz, M. R., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids. Metabolites.[1][2][4][5][6][9][10] Link
Sources
- 1. Glycine homeostasis requires reverse SHMT flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 3. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serine synthesis via reversed SHMT2 activity drives glycine depletion and acetaminophen hepatotoxicity in MASLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine synthesis via reversed SHMT2 activity drives glycine depletion and acetaminophen hepatotoxicity in MASLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serine isotopmer analysis by 13C-NMR defines glycine-serine interconversion in situ in the renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting poor resolution in NMR spectra of GLYCINE (1,2-13C2) labeled peptides.
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting poor resolution/splitting in Glycine (1,2-13C2) labeled spectra.
Diagnostic Triage
Before modifying pulse sequences, we must determine if your resolution loss is spectral (J-coupling) or dynamic (relaxation/exchange) .
Quick Check:
-
Is the "poor resolution" a clean doublet (~55 Hz) on the Carbon axis?
-
Diagnosis: Scalar Coupling Interference (
). -
Go to:
-
-
Are the peaks broad, undefined "blobs" (>20 Hz linewidth)?
-
Diagnosis: Aggregation or Intermediate Chemical Exchange.
-
Go to:
-
-
Are signals missing entirely (especially Amides)?
-
Diagnosis: Solvent Exchange Saturation.
-
Go to:
-
Troubleshooting Logic Flow
Figure 1: Decision tree for isolating the root cause of spectral degradation.
The Coupling Problem: J-Modulation
The Issue:
You are using Glycine (1,2-13C2) . This label places two NMR-active nuclei (
-
They share a strong scalar coupling:
[1]. -
In a standard HSQC, the
signal evolves under this coupling during the (indirect) evolution period. -
Result: Your "singlet"
peak splits into a doublet separated by ~55 Hz (approx. 0.3-0.4 ppm at 600-800 MHz).
The Solution: Constant Time (CT) HSQC Standard decoupling (like GARP) is difficult to apply during the indirect evolution period without specialized hardware. The robust solution is the Constant Time (CT)-HSQC .
Protocol: Setting up CT-HSQC
In a CT-HSQC, the total evolution time
| Parameter | Value | Reasoning |
| Pulse Sequence | hsqcctetgpsp (Bruker) or equiv. | "ct" denotes Constant Time.[1] |
| Coupling Constant ( | 53 Hz | Average |
| Constant Time Delay ( | ~18.8 ms | Calculated as |
| Spectral Width (F1) | ~80 ppm | Ensure Gly |
Advanced Tip:
If you observe sign-inversion artifacts (negative peaks), your
The Dynamic Problem: Aggregation & Exchange
The Issue:
Peptides, particularly those with hydrophobic residues flanking the Glycine, are prone to oligomerization. This increases the effective rotational correlation time (
-
Symptom: Broad lines (>20 Hz) that do not resolve with CT-HSQC.
-
Verification: Run a 1D proton spectrum. If the amide envelope is broad and featureless, you have aggregation.
Protocol: The "Dilution Series" Validation
To confirm aggregation, you must prove that linewidth is concentration-dependent [3].
-
Prepare Master Stock: 2.0 mM peptide in buffer.
-
Step 1: Acquire 1D
H spectrum. Measure linewidth at half-height (LW) of a resolved methyl or amide signal. -
Step 2: Dilute to 1.0 mM (50%) with buffer. Acquire.
-
Step 3: Dilute to 0.5 mM (25%). Acquire.
Analysis:
-
If LW decreases significantly upon dilution
Aggregation is present. -
If LW remains broad
Conformational Exchange or Intermediate Exchange .
Aggregation Breakers (Additives)
If aggregation is confirmed, modify the sample matrix.
| Additive | Concentration | Mechanism | Warning |
| Salt (NaCl/KCl) | 50-150 mM | Shields electrostatic attraction. | High salt degrades CryoProbe sensitivity (Q-factor). |
| pH Adjustment | +/- 1.0 unit | Moves peptide away from pI (Isoelectric point). | Check Gly amide exchange rates (see Sec 4). |
| Temperature | +5°C to +10°C | Increases tumbling rate; disrupts H-bonds. | Verify peptide thermal stability first.[2] |
| Chaps / DPC | < CMC | Mild detergent to prevent hydrophobic sticking. | Can induce micelle formation (changing structure). |
The Missing Signal: Solvent Exchange
The Issue:
Glycine residues are flexible and solvent-exposed. The amide proton (
-
Symptom:
correlation is weak or missing in HSQC, but is visible.
The Solution: SOFAST-HMQC Standard HSQC sequences saturate the water signal, which transfers saturation to the exchanging amide protons (Saturation Transfer), wiping out the signal.
Protocol: Optimizing for Exchange
-
Pulse Sequence: Switch to SOFAST-HMQC (e.g., sfhmqcf3gpph).
-
Why: It uses selective pulses that do not perturb water, preserving the amide magnetization [4].
-
Recycle Delay: Can be very short (0.1 - 0.3 s) allowing thousands of scans quickly.
-
-
pH Adjustment:
-
Lower pH to 5.5 - 6.0 .
-
Exchange rates are base-catalyzed; dropping pH by 1 unit reduces exchange rate by 10-fold.
-
-
Temperature:
-
Lower temperature to 278 K (5°C) .
-
Reduces exchange rate significantly, though it may increase linewidths due to viscosity (trade-off).
-
Summary: Sample Preparation Workflow
Figure 2: Optimal sample preparation pipeline to minimize aggregation artifacts.
References
-
Duke University NMR Center. (n.d.). Coupling Constants: Peptide One Bond. Retrieved from [Link]
- Vuister, G. W., & Bax, A. (1992). Resolution enhancement and spectral editing of uniformly 13C-enriched proteins by homonuclear broadband 13C decoupling. Journal of Magnetic Resonance, 98(2), 428-435.
-
Hossain, S., & Bowie, J. U. (2022).[3] Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR. Molecular Pharmaceutics. Retrieved from [Link]
- Schanda, P., & Brutscher, B. (2005). Very fast two-dimensional NMR spectroscopy for real-time investigation of protein folding. Journal of the American Chemical Society, 127(22), 8014-8015.
Sources
Best practices for quenching and extraction of GLYCINE (1,2-13C2) labeled metabolites.
To: User From: Senior Application Scientist, Metabolic Tracing Unit Subject: Technical Guide: Quenching & Extraction of Glycine (1,2-13C2) Labeled Metabolites
Technical Support Center: 13C-Glycine Metabolomics
Welcome to the advanced support hub for stable isotope tracing. You are likely using Glycine (1,2-13C2) to interrogate one-carbon metabolism (1CM), purine synthesis, or serine-glycine exchange rates.
This tracer is chemically robust but experimentally unforgiving. Because glycine is a small, highly polar zwitterion (75 Da), it is prone to rapid leakage during quenching and ion suppression during LC-MS analysis. This guide prioritizes protocol integrity to ensure your isotopic enrichment data reflects true biological flux, not experimental artifacts.
Part 1: The "Golden Path" Protocol
Do not deviate from these core parameters without empirical validation. The following workflow minimizes the two most common failure modes: Metabolite Leakage (loss of intracellular pool) and Isotopic Dilution (contamination with extracellular media).
Experimental Workflow Diagram
Figure 1: Optimized workflow for 13C-Glycine processing. Red nodes indicate high-risk steps for metabolite leakage.
Part 2: Critical Methodologies (Step-by-Step)
The Quenching Strategy (Adherent Cells)
Why this matters: Glycine leaks from cells within seconds of membrane stress. Using 100% organic solvent can cause transient membrane permeabilization before metabolism stops.
-
Preparation: Pre-cool 80% Methanol / 20% Water to -80°C (dry ice bath).
-
Wash Step (The Danger Zone):
-
Aspirate culture media completely.
-
IMMEDIATELY pour ice-cold 0.9% NaCl (Saline) gently over cells.
-
Pro-Tip: Do not use PBS; phosphate can interfere with downstream LC-MS sensitivity.
-
Aspirate saline immediately. Total wash time must be < 10 seconds.
-
-
Quenching:
-
Add 1 mL of -80°C 80% MeOH directly to the plate.
-
Incubate on dry ice for 15 minutes. This ensures complete metabolic arrest and cell lysis.
-
-
Harvesting:
-
Scrape cells into the methanol solution using a cell lifter.
-
Transfer suspension to a pre-cooled Eppendorf tube.
-
The Extraction Strategy
Why this matters: Glycine is highly polar. Biphasic extractions (Chloroform/Methanol) are often unnecessary and result in volume loss. A single-phase extraction is superior for amino acids.
-
Disruption: Vortex the cell suspension vigorously for 30 seconds.
-
Lysis: Place tubes in a shaker at 4°C for 20 minutes (do not heat).
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C .
-
Recovery: Transfer the supernatant (containing 13C-Glycine) to a new glass vial.
-
Concentration: Evaporate under a gentle stream of Nitrogen (N2) at 30°C. Do not use heat >40°C as glycine derivatives can be volatile or degrade.
-
Reconstitution: Resuspend in 20 µL Water + 80 µL Acetonitrile (matches initial LC conditions).
Part 3: Troubleshooting & FAQs
Q1: My M+2 enrichment is lower than expected. Is the tracer degrading?
Diagnosis: It is likely dilution , not degradation.
-
Mechanism: Glycine (1,2-13C2) tracks into Serine via Serine Hydroxymethyltransferase (SHMT). If your cells have high de novo serine synthesis (from glucose), the unlabelled serine pool will convert back to unlabelled glycine, diluting your M+2 signal.
-
Solution: Check the Serine M+2 and M+1 isotopologues. If Serine is largely M+0, your flux is driven by glucose, not exogenous glycine uptake.
-
Check: Ensure your media is not contaminated with unlabeled glycine (e.g., from FBS). Dialyzed FBS is recommended for 13C studies [1].
Q2: I see high variation in Glycine levels between replicates.
Diagnosis: This is the hallmark of metabolite leakage during the wash step.
-
Mechanism: Small polar metabolites like glycine diffuse out of the cell via transporters that remain active for seconds during room-temperature washing.
-
Fix:
-
Switch to Fast Filtration (for suspension cells) or eliminate the wash step entirely (if media interference is manageable).
-
If washing is mandatory, ensure the saline is Ice Cold (0°C) . Cold temperature reduces transporter kinetics [2].
-
Q3: Should I use Acid Extraction (Perchloric Acid) instead of Methanol?
Verdict: Generally NO for LC-MS.
-
Reasoning: While acid extraction is efficient for nucleotides, it introduces high salt concentrations that suppress ionization in Mass Spectrometry.
-
Exception: If you are using GC-MS (Gas Chromatography), acid extraction is acceptable because salts are removed during the derivatization step. For LC-MS, stick to 80% Methanol or 40:40:20 AcN:MeOH:H2O [3].
Q4: How do I calculate the "Mass Shift" correctly?
Technical Note: Glycine (C2H5NO2) has a monoisotopic mass of 75.0320 Da .
-
13C2-Glycine: The mass shifts by exactly +2.0067 Da (mass of two neutrons).
-
Target m/z (Positive Mode):
-
Unlabeled (M+0): 76.0393 (M+H)+
-
Labeled (M+2): 78.0460 (M+H)+
-
-
Warning: Ensure your mass spectrometer resolution is sufficient to distinguish the M+2 peak from background noise or sulfur isotopes (though unlikely for glycine).
Part 4: Data Summary & Solvent Comparison
Table 1: Quenching Solvent Efficiency for Polar Metabolites (Glycine)
| Solvent System | Extraction Efficiency | Leakage Risk | MS Compatibility | Recommendation |
| 80% MeOH (-80°C) | High | Low (if cold) | Excellent | Preferred |
| 100% MeOH | Moderate | High | Excellent | Avoid (Membrane damage) |
| PBS Wash + MeOH | Variable | Very High | Good | Risk Factor |
| Acetonitrile/Water (70:30) | High | Low | Excellent | Alternative |
| Perchloric Acid (PCA) | High | Low | Poor (Ion Suppression) | GC-MS Only |
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Cell Extraction in 13C Labeled Metabolomics. Retrieved from
-
Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Retrieved from
-
Hiller, K., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. Retrieved from
-
Gorrochategui, E., et al. (2015). A protocol for LC-MS metabolomic data processing using chemometric tools. Nature Protocols Exchange. Retrieved from [3]
-
Jain, M., et al. (2012). Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation. Science. Retrieved from
Sources
How to account for the contribution of unlabeled glycine sources in tracer experiments.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for stable isotope tracer experiments. This guide provides in-depth answers and troubleshooting advice for a common, yet complex, challenge in metabolic research: accounting for the contribution of unlabeled glycine sources. Accurate flux measurements are critical, and understanding the nuances of glycine metabolism can make the difference between a breakthrough discovery and a confounded result.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: Why is it so critical to account for unlabeled glycine in my tracer experiment?
A: Failing to account for unlabeled glycine sources leads to a significant underestimation of the true metabolic flux through glycine-dependent pathways. When you introduce a labeled glycine tracer (e.g., ¹³C-glycine), it mixes with the pre-existing, unlabeled (¹²C) glycine pool inside the cell. This unlabeled pool doesn't just come from the media you control; it is actively generated by the cells themselves and can be influenced by various components in the culture medium[1].
Your mass spectrometer measures the ratio of labeled to unlabeled glycine and its downstream metabolites[2]. If a large, unaccounted-for pool of unlabeled glycine continuously dilutes your tracer, the measured isotopic enrichment will be artificially low. This dilution leads to incorrect calculations of flux rates, potentially masking the true effects of a drug, genetic modification, or disease state on glycine metabolism.
Q2: What are the primary endogenous and exogenous sources of unlabeled glycine I need to consider?
A: Unlabeled glycine can originate from several major sources, which can be broadly categorized as either exogenous (from the culture medium) or endogenous (produced by the cell). Understanding these is the first step in designing a robust experiment.
| Source Category | Specific Origin | Key Considerations & Mitigation Strategies |
| Exogenous | Culture Medium | Standard media often contain unlabeled glycine. Mitigation: Use custom-formulated glycine-free media for your tracer experiments. |
| Serum (e.g., FBS) | Fetal Bovine Serum is a major source of unlabeled amino acids, including serine and glycine. Mitigation: Use dialyzed FBS, which has small molecules like amino acids removed, to maintain necessary growth factors without introducing unlabeled glycine[1]. | |
| Endogenous | Serine-Glycine Conversion | The enzyme Serine Hydroxymethyltransferase (SHMT) reversibly converts serine to glycine, a major intracellular source[3][4][5]. This is often the most significant endogenous contributor. Mitigation: Consider co-labeling with a serine tracer to quantify this flux. |
| Threonine Catabolism | Threonine can be converted to glycine via threonine dehydrogenase and the glycine cleavage system (GCS)[6]. This pathway can be active in certain cell types and conditions. Mitigation: If threonine metabolism is relevant to your system, measure its contribution using a labeled threonine tracer. | |
| Protein Breakdown | The continuous process of protein turnover releases unlabeled amino acids, including glycine, into the intracellular pool. Mitigation: This source is inherent to cell physiology. Its contribution can be estimated through metabolic modeling or by measuring flux to protein synthesis. |
Troubleshooting Guide: Experimental Design & Execution
Q3: I'm designing a new experiment. How do I choose the right glycine tracer to account for these different sources?
A: The choice of tracer is dictated by the specific biological question you are asking. Different labeling strategies can distinguish between key metabolic pathways.
-
[U-¹³C₂, ¹⁵N]-Glycine: This "fully labeled" tracer is excellent for tracking the intact glycine molecule into processes like protein synthesis or the initial steps of purine synthesis. However, it can be complex to track the fates of individual atoms in downstream pathways.
-
[1-¹³C]-Glycine: This tracer is ideal for measuring the activity of the Glycine Cleavage System (GCS). The GCS decarboxylates glycine, releasing the C1 carbon as CO₂[7][8]. By measuring the release of ¹³CO₂, you can quantify this specific flux.
-
[2-¹³C]-Glycine: The C2 carbon of glycine is transferred to tetrahydrofolate by the GCS, entering one-carbon metabolism[9][10]. This tracer is perfect for tracking the contribution of glycine to the synthesis of nucleotides (thymidylate) and other one-carbon unit-dependent molecules. Comparing results from [1-¹³C]-glycine and [2-¹³C]-glycine experiments can help dissect the different fates of the glycine carbons[7][8].
Pro-Tip: To specifically dissect the contribution from serine, a dual-tracer experiment using, for example, [U-¹³C₅]-serine and [¹⁵N]-glycine can be a powerful approach to simultaneously measure the fluxes in both directions of the SHMT reaction.
Workflow & Pathway Visualizations
To better understand the flow of labeled and unlabeled sources, consider the central role of the intracellular glycine pool.
Caption: Convergence of labeled and unlabeled sources into the intracellular glycine pool.
Troubleshooting Guide: Data Analysis & Interpretation
Q4: My mass spectrometry data shows lower-than-expected enrichment in glycine. How can I mathematically correct for this?
A: Low enrichment is a classic sign of dilution from unlabeled sources. The primary correction you must perform on your raw mass spectrometry data is for natural isotope abundance. Even in an "unlabeled" compound, there is a natural occurrence of heavy isotopes (e.g., ¹³C is ~1.1% of all carbon). This background "noise" must be removed to accurately determine the true enrichment from your tracer.
Formal algorithms and software packages are required for this correction[1][2]. Manual subtraction is not sufficient and will lead to errors. Many modern metabolic flux analysis (MFA) software suites, such as INCA or METRAN, have built-in modules for natural abundance correction[11]. The process generally involves using matrix algebra to deconvolve the observed mass isotopomer distribution (MID) into the actual fractional enrichment[12].
Protocol: Correcting Mass Isotopomer Distributions (MIDs) for Natural Abundance
This protocol provides a conceptual overview of the correction process, typically implemented in software.
-
Acquire Data for Unlabeled Standard: Analyze a biological sample that has not been exposed to the isotopic tracer. This provides the "natural abundance" mass spectrum for glycine and its derivatives in your specific matrix.
-
Construct the Correction Matrix: Based on the chemical formula of the metabolite (e.g., Glycine: C₂H₅NO₂) and the known natural abundances of all isotopes (¹³C, ¹⁵N, ¹⁸O, ²H), a correction matrix is generated. This matrix mathematically describes how natural abundance contributes to each mass peak (M+1, M+2, etc.).
-
Acquire Data for Labeled Samples: Run your tracer-labeled samples through the mass spectrometer to obtain their observed MIDs.
-
Apply the Correction Algorithm: The software will use the inverse of the correction matrix and apply it to your observed MIDs.
-
Observed MID = Correction Matrix * True MID
-
True MID = (Correction Matrix)⁻¹ * Observed MID
-
-
Validate the Corrected Data: The sum of the corrected fractional abundances for a given metabolite should equal 1. The M+0 fraction of the corrected data represents the proportion of the metabolite pool that is truly unlabeled from any source, while the M+1, M+2, etc., fractions represent the contribution from your tracer.
Q5: My corrected data still suggests significant dilution. How do I quantify the flux from a specific pathway, like serine synthesis?
A: This is where isotopic steady-state and metabolic flux analysis (MFA) become essential. After achieving isotopic steady state (where the isotopic enrichment of metabolites is stable over time), you can use the enrichment patterns to calculate relative fluxes[13][14][15].
To quantify the flux from serine to glycine, you would typically run a parallel experiment with a labeled serine tracer (e.g., [U-¹³C₃]-serine).
-
Run [U-¹³C₃]-Serine Tracer Experiment: Culture your cells in a medium containing labeled serine but unlabeled glycine.
-
Measure Enrichment: At isotopic steady state, measure the mass isotopomer distribution of intracellular glycine.
-
Calculate Contribution: The appearance of [¹³C₂]-glycine (M+2 glycine) directly reflects the conversion from the [U-¹³C₃]-serine tracer (as one carbon is lost to the one-carbon pool during the SHMT reaction).
-
Model the Flux: By comparing the fractional enrichment of intracellular serine (the precursor) to that of intracellular glycine (the product), you can calculate the fractional contribution of serine to the glycine pool. This value can then be used in your primary glycine tracer experiment to account for this specific unlabeled source.
Caption: A simplified workflow for mass spectrometry data correction and flux analysis.
References
-
Ducker, G. S., & Rabinowitz, J. D. (2017). Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer. Available at: [Link]
-
Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. Available at: [Link]
-
Fan, J., et al. (2015). Metabolomics and isotope tracing. Cell Metabolism. Available at: [Link]
-
Lamers, Y., et al. (2009). Production of 1-Carbon Units from Glycine Is Extensive in Healthy Men and Women. The Journal of Nutrition. Available at: [Link]
-
Nargund, S., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. Available at: [Link]
-
Zhang, Y., et al. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. Metabolites. Available at: [Link]
-
Ahlburg, F., et al. (2024). Imputation of label-free quantitative mass spectrometry-based proteomics data using self-supervised deep learning. Nature Communications. Available at: [Link]
-
Alqahtani, A., et al. (2024). Multifaceted role of serine hydroxymethyltransferase in health and disease. Frontiers in Bioscience-Landmark. Available at: [Link]
-
Tenori, L., et al. (2022). Untargeted Metabolomics and Multivariate Data Processing to Reveal SARS-CoV-2 Specific VOCs for Canine Biodetection. Metabolites. Available at: [Link]
-
Popa, G., et al. (2005). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. ResearchGate. Available at: [Link]
-
Nonaka, H., et al. (2019). Biological role of SHMT. ResearchGate. Available at: [Link]
-
Li, H., et al. (2021). Biosynthesis of Glycine from One-Carbon Resources Using an Engineered Escherichia coli Whole-Cell Catalyst. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. ResearchGate. Available at: [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. Available at: [Link]
-
The Animation Lab. (n.d.). Measuring Metabolic Flux. The Animation Lab. Available at: [Link]
-
Garcia-Gomez, C., et al. (2019). The complexity of the serine glycine one-carbon pathway in cancer. Journal of Cell Biology. Available at: [Link]
-
Ahn, W. S., & Antoniewicz, M. R. (2011). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. ResearchGate. Available at: [Link]
-
Amelio, I., et al. (2020). SHMT1-RNA interaction dynamically regulates serine and glycine concentration in cells. Nature Communications. Available at: [Link]
-
Kovalev, S. V., et al. (2021). Managing of Unassigned Mass Spectrometric Data by Neural Network for Cancer Phenotypes Classification. International Journal of Molecular Sciences. Available at: [Link]
-
Gromski, P. S., et al. (2014). Missing values in mass spectrometry based metabolomics: An undervalued step in the data processing pipeline. ResearchGate. Available at: [Link]
-
Lorkiewicz, P. K., et al. (2019). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Current Protocols in Toxicology. Available at: [Link]
-
Kikuchi, G., et al. (2004). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B. Available at: [Link]
-
Schertel, C., et al. (2013). Essential Function of the Serine Hydroxymethyl Transferase (SHMT) Gene During Rapid Syncytial Cell Cycles in Drosophila. PLoS ONE. Available at: [Link]
-
Hui, S., et al. (2021). Quantitative flux analysis in mammals. Nature Metabolism. Available at: [Link]
-
Lamers, Y., et al. (2009). Production of 1-carbon units from glycine is extensive in healthy men and women. The Journal of Nutrition. Available at: [Link]
-
Kikuchi, G. (2004). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. ResearchGate. Available at: [Link]
-
Geyer, P. E., et al. (2019). The use of missing values in proteomic data-independent acquisition mass spectrometry to enable disease activity discrimination. Bioinformatics. Available at: [Link]
-
Mackay, G. M., et al. (2015). Analysis of Cell Metabolism Using LC-MS and Isotope Tracers. Methods in Enzymology. Available at: [Link]
-
Kott, L., et al. (2024). Glycine homeostasis requires reverse SHMT flux. Cell Metabolism. Available at: [Link]
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- 15. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
Technical Support Center: Enhancing the Detection Sensitivity of Glycine (1,2-13C2) in Complex Biological Samples
Welcome to the technical support center dedicated to overcoming the challenges of detecting doubly 13C-labeled glycine in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals engaged in metabolic flux analysis and other tracer-based metabolic studies. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity and reliability of your experimental results.
Introduction: The Challenge of Detecting 13C-Labeled Glycine
Glycine (1,2-13C2) is a crucial tracer for elucidating metabolic pathways, particularly in studies of one-carbon metabolism, serine biosynthesis, and gluconeogenesis. However, its small size, high polarity, and relatively low abundance in many biological systems can make its sensitive and accurate detection a significant analytical challenge. This guide will equip you with the knowledge to navigate these complexities, whether you are employing mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Part 1: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Mass Spectrometry (LC-MS/MS & GC-MS)
Question 1: I am observing a very low signal or no signal at all for my 13C-glycine peak in my LC-MS/MS analysis. What are the likely causes and how can I troubleshoot this?
Answer:
A complete loss of signal often points to a singular critical issue in your workflow.[1] Here’s a systematic approach to diagnosing the problem:
-
System Suitability First: Before suspecting your sample, confirm your instrument is performing as expected. Inject a fresh, known concentration of a 13C-glycine standard to verify retention time and signal intensity. If the standard also fails, the issue lies with the LC-MS system.
-
Check for a Stable Spray: Visually inspect the electrospray ionization (ESI) needle. A stable spray is essential for generating ions. An unstable or absent spray can be due to clogs in the needle, insufficient solvent flow, or incorrect voltage settings.[1]
-
Sample Preparation Issues:
-
Inefficient Protein Precipitation: In complex matrices like plasma or serum, high protein content can suppress the glycine signal. Ensure your protein precipitation step is effective. A common method is using sulfosalicylic acid.[2]
-
Analyte Loss During Extraction: Glycine's polar nature can lead to poor recovery with certain solid-phase extraction (SPE) cartridges. Evaluate your extraction protocol for analyte breakthrough or irreversible binding.
-
-
Chromatographic Problems:
-
Poor Retention on Reversed-Phase Columns: Glycine is poorly retained on standard C18 columns. Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column designed for polar analytes.
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from your biological matrix can interfere with the ionization of 13C-glycine, leading to signal suppression or enhancement.[3][4] To diagnose this, perform a post-column infusion experiment. To mitigate this, improve your sample cleanup, optimize chromatographic separation to resolve glycine from interfering compounds, or dilute your sample. The use of a stable isotope-labeled internal standard (e.g., Glycine-d5) is highly recommended to correct for matrix effects.[3]
-
Question 2: My GC-MS analysis of derivatized 13C-glycine shows poor peak shape and low sensitivity. What should I investigate?
Answer:
Successful GC-MS analysis of amino acids hinges on effective derivatization to increase volatility and thermal stability.[5]
-
Incomplete Derivatization: This is a primary cause of poor results.
-
Moisture is Detrimental: Ensure your sample and reaction vials are completely dry, as water will quench the derivatization reagents (e.g., TBDMS, TMS).[6]
-
Reaction Conditions: Optimize the reaction temperature and time. For example, TBDMS derivatization may require incubation at 55-60°C for an hour.[7]
-
-
Injector Issues:
-
Inlet Temperature: An inlet temperature that is too low can cause poor volatilization, while a temperature that is too high can lead to degradation of the derivative. A typical starting point is 270°C.[7]
-
Splitless vs. Split Injection: For trace-level detection, a splitless injection is preferred to introduce more analyte onto the column.[7]
-
-
GC Column Choice: A mid-polarity column, such as a DB-35MS, is often suitable for separating derivatized amino acids.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 3: The sensitivity of my 13C-glycine detection by NMR is too low for quantitative analysis in my biofluid samples. What are my options?
Answer:
NMR is inherently less sensitive than MS, but several strategies can significantly boost your signal.[8]
-
Increase the Number of Scans: This is the most straightforward approach, as the signal-to-noise ratio increases with the square root of the number of scans. However, this comes at the cost of longer experiment times.
-
Use a Higher Field Magnet: Higher magnetic field strengths lead to greater population differences between spin states, resulting in a stronger NMR signal.
-
Cryoprobe Technology: If available, using a cryogenically cooled probe can dramatically increase sensitivity by reducing thermal noise.
-
Chemical Derivatization with a 13C-Tag: Introduce a 13C-containing tag that selectively reacts with glycine. This can improve sensitivity and spectral resolution by shifting the signals to a less crowded region of the spectrum and leveraging the favorable relaxation properties of the tag.[9][10] For example, using 13C-acetic anhydride to acetylate the amino group.[10]
-
Hyperpolarization (d-DNP): For in vivo or real-time metabolic studies, dissolution dynamic nuclear polarization (d-DNP) can enhance the 13C signal by several orders of magnitude.[11] However, this is a specialized technique requiring dedicated equipment. The hyperpolarized state decays over time, so the spin-lattice relaxation time (T1) of the target molecule is a critical factor.[11][12]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation method for analyzing 13C-glycine in plasma?
A1: A widely effective method for plasma is protein precipitation followed by centrifugation. Using a 30% sulfosalicylic acid solution has been shown to greatly improve detection sensitivity in LC-MS/MS analysis.[2] For GC-MS, after protein removal, the sample must be thoroughly dried before derivatization.
Q2: Should I use derivatization for my LC-MS/MS analysis of 13C-glycine?
A2: It depends on your specific needs.
-
Direct Analysis (No Derivatization): This is often preferred for high-throughput applications as it saves time and reduces potential sources of error.[2] However, it requires a chromatographic system capable of retaining and separating highly polar compounds like glycine.
-
Pre-column Derivatization: This can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, thereby increasing sensitivity.[3][13] However, it adds an extra step to your workflow and can introduce variability.[14]
Q3: How can I be sure that the signal I'm seeing is from 13C-glycine and not an interfering isobaric compound?
A3: High-resolution mass spectrometry (HRMS) can help distinguish between compounds with the same nominal mass but different elemental compositions. However, the most robust method is tandem mass spectrometry (MS/MS). By selecting the precursor ion corresponding to 13C-glycine and monitoring a specific fragment ion, you create a highly selective detection method (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM).
Q4: When conducting a 13C metabolic flux analysis, is it better to use MS or NMR?
A4: Both techniques are powerful tools for 13C-MFA.[15][16]
-
Mass Spectrometry (MS): Offers superior sensitivity, requiring less sample material. It is excellent for determining the overall fractional labeling of a metabolite.[8]
-
Nuclear Magnetic Resonance (NMR): While less sensitive, NMR can distinguish between different positional isomers (isotopomers), providing more detailed information about which specific carbon atoms in a molecule are labeled. This can be crucial for resolving fluxes through converging metabolic pathways.[8]
Part 3: Data Presentation & Experimental Protocols
Data Summary Table
| Parameter | LC-MS/MS (Direct Analysis) | GC-MS (Derivatized) | NMR (Direct Detection) |
| Typical Sensitivity | Low to mid µmol/L | Low to mid µmol/L | High µmol/L to mmol/L |
| Sample Prep Complexity | Low to Medium | High | Low |
| Throughput | High | Medium | Low |
| Key Advantage | Speed and simplicity | Good for volatile metabolites | Provides positional isotope information |
| Common Challenge | Matrix effects, poor retention | Derivatization efficiency | Low sensitivity |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis [2]
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 5 µL of 30% sulfosalicylic acid solution.
-
Vortex the mixture for 10 seconds to precipitate proteins.
-
Centrifuge at 4200 rpm for 10 minutes to pellet the precipitated material.
-
Carefully transfer a 27.5 µL aliquot of the clear supernatant to a new tube.
-
Add 2 µL of internal standard working solution (e.g., Glycine-d5).
-
Add 225 µL of the initial mobile phase B (e.g., 90:10 acetonitrile:water with 0.5% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Derivatization of Glycine for GC-MS Analysis (Adapted from[7][17])
-
Take the dried sample extract (e.g., from plasma after protein precipitation and drying).
-
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCS).
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
Cool the sample to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS in splitless mode.
Part 4: Visualizations
Experimental Workflow Diagrams
Caption: LC-MS/MS workflow for 13C-glycine detection.
Caption: Troubleshooting logic for low MS signal.
References
- Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins.
- Evaluation of enzymatic and magnetic properties of γ-glutamyl-[1-13C]glycine and its deuteration toward longer retention of the hyperpolarized state. National Institutes of Health. (2021-11-17).
- 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021-07-08).
- C-13 CP/MAS: Applic
- Solid-State NMR Determination of 13CR Chemical Shift Anisotropies for the Identification of Protein Secondary Structure. Hong Lab MIT.
- Optimizing LC-MS/MS analysis with DO-MS. Gray Huffman. (2019-06-20). YouTube.
- Glycine-13C (Aminoacetic Acid-13C, CAS Number: 20220-62-6). Cayman Chemical.
- Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. (2011-12-19).
- Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. ChemRxiv.
- Glycine as a 13C CPMAS Setup Sample. University of Ottawa NMR Facility Blog. (2018-06-21).
- Sample preparation for mass spectrometry. Thermo Fisher Scientific.
- Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatiz
- Metabolic flux analysis using ¹³C peptide label measurements. PubMed.
- NMR Spectroscopy of Biofluids.
- Solid-state 13 C NMR spectrum of C-1, 13 C labeled (10%) glycine...
- Using Glycinylation, a Chemical Derivatization Technique, for the Quantitation of Ubiquitin
- 13C Direct Detected NMR for Challenging Systems.
- Targeted Metabolomic Methods for 13 C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS).
- Scheme of derivatization procedure of three different amino...
- 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. PMC - NIH.
- Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC.
- Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
- Class selection of amino acid metabolites in body fluids using chemical derivatiz
- 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers.
- Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. PMC - PubMed Central.
- Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). National Institutes of Health. (2025-11-20).
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- Chiral Amino Acid Analysis Using LC/MS.
- Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry.
- Strategies for the Detection and Elimination of Matrix Effects in Quantit
- Overview of 13c Metabolic Flux Analysis.
- Derivatization of peptides for improved detection by mass spectrometry. Books. (2015-11-12).
- Troubleshooting Loss of Signal: Where did my peaks go? Biotage. (2023-02-02).
- Routine Quantitation of 17 Underiv
- Evaluation of precision and accuracy for carbon isotopic measurements of 13C- labeled samples by an online elemental analyzer.
- Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. (2024-10-15).
- Method for detecting glycine and impurities thereof by high performance liquid chromatography.
Sources
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- 2. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 7. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 13. books.rsc.org [books.rsc.org]
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Validation & Comparative
A Comparative Guide to Validating Metabolic Flux Models Using GLYCINE (1,2-13C2) Tracer Data
This guide provides an in-depth comparison of methodologies for validating computational metabolic flux models, with a specific focus on the strategic application of GLYCINE (1,2-13C2) as an isotopic tracer. It is intended for researchers, scientists, and drug development professionals seeking to enhance the predictive accuracy and biological relevance of their metabolic models.
The Imperative of Model Validation in Metabolic Research
Metabolic models, particularly genome-scale models (GEMs), are powerful in silico tools for predicting cellular metabolic states. However, a model is merely a hypothesis—a structured representation of biochemical knowledge. Its predictive power is contingent on its ability to accurately reflect the true metabolic fluxes within a living cell. This is where experimental validation becomes paramount. 13C Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular fluxes, providing the empirical data necessary to constrain, refine, and ultimately validate these models.[1][2] The core principle involves feeding cells a substrate labeled with a stable isotope (¹³C) and tracking its incorporation into downstream metabolites.[3] The resulting labeling patterns, or mass isotopomer distributions (MIDs), serve as a powerful set of constraints for flux estimation.[4]
The Tracer as a Validation Tool: A Comparative Overview of ¹³C Substrates
The choice of ¹³C-labeled tracer is a critical experimental design step, as different tracers illuminate different parts of the metabolic network.[5] While uniformly labeled [U-¹³C]-glucose is excellent for probing central carbon metabolism and glycolysis, and [U-¹³C]-glutamine is ideal for studying TCA cycle anaplerosis, they provide limited insight into other critical pathways.
GLYCINE (1,2-13C2): A Unique Probe for One-Carbon Metabolism
GLYCINE (1,2-13C2) offers a unique and powerful lens into a distinct and vital area of metabolism: the one-carbon (1C) network. This network, which revolves around the folate cycle, is responsible for synthesizing purines (essential for DNA and RNA), thymidylate, and remethylating homocysteine to methionine.[6]
Herein lies the comparative advantage of using ¹³C₂-glycine:
-
Direct Interrogation of the Glycine Cleavage System (GCS): The mitochondrial GCS is a central hub in 1C metabolism, breaking down glycine to CO₂, ammonia, and a one-carbon unit transferred to tetrahydrofolate (THF).[7] Using [1,2-¹³C₂]-glycine allows for precise tracking of the carbons as they enter this system.
-
Tracing Serine-Glycine Interconversion: The reversible serine hydroxymethyltransferase (SHMT) reaction is a key link between glycolysis and 1C metabolism. ¹³C₂-glycine enables the precise measurement of flux in both the cytosolic and mitochondrial compartments.
-
Mapping to Nucleotide Synthesis: The ¹³C labels from glycine are directly incorporated into the purine ring and the methyl group of thymidylate.[7] This provides unambiguous, quantitative data on the flux towards nucleotide biosynthesis, a hallmark of proliferating cells.
By using GLYCINE (1,2-13C2), researchers can specifically challenge and validate the parts of their metabolic model that pertain to these critical biosynthetic pathways, which are often poorly constrained by glucose or glutamine tracers alone.
Experimental and Computational Workflow: A Step-by-Step Protocol
Validating a model with ¹³C₂-glycine requires a tightly integrated experimental and computational workflow. The trustworthiness of the final flux map is entirely dependent on the rigor of this process.
Detailed Experimental Protocol
This protocol outlines the core steps for a steady-state labeling experiment in cultured mammalian cells.
-
Cell Culture & Seeding:
-
Culture cells in standard, unlabeled medium to the desired confluence (typically ~70-80%). It is critical to maintain cells in a state of balanced, exponential growth.
-
Seed cells onto culture plates at a density that will prevent nutrient limitation or contact inhibition by the end of the labeling period.
-
-
Isotopic Labeling:
-
Prepare labeling medium by supplementing glycine-free base medium with a known concentration of [1,2-¹³C₂]-glycine and other essential components (e.g., dialyzed FBS).
-
Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).[8]
-
Immediately add the pre-warmed ¹³C-labeling medium. The time of this switch is T₀.
-
Incubate cells for a duration sufficient to reach isotopic steady-state in the metabolites of interest. This typically requires at least one to two full cell population doublings.
-
-
Metabolite Quenching and Extraction:
-
Rationale: This is the most critical step for preserving the in vivo metabolic state. Metabolism must be halted instantly to prevent changes in metabolite levels or labeling patterns post-harvest.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Instantly add a liquid nitrogen-chilled quenching/extraction solution, typically an 80:20 methanol:water mixture.
-
Scrape the cells in the cold extraction solvent and transfer the slurry to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed at 4°C to pellet protein and cell debris.[9]
-
Collect the supernatant, which contains the polar metabolites. This extract is now ready for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extract using Liquid Chromatography-Mass Spectrometry (LC-MS), often employing methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography for separating polar metabolites.[10]
-
The mass spectrometer is operated to scan for the expected mass-to-charge ratios (m/z) of target metabolites (e.g., serine, purines, ATP) and their corresponding isotopologues (molecules with different numbers of ¹³C atoms).[2]
-
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=10];
} caption: "Integrated workflow for 13C-MFA model validation."### 4. Data Analysis and Model Validation
The raw LC-MS data must be processed into a usable format for model validation. This involves several computational steps.
-
Mass Isotopomer Distribution (MID) Calculation: For each metabolite, the raw ion chromatograms for each isotopologue (M+0, M+1, M+2, etc.) are integrated. The MID is the fractional abundance of each isotopologue.[11][12]
-
Correction for Natural Abundance: The natural abundance of ¹³C (~1.1%) and other heavy isotopes must be mathematically corrected to isolate the labeling derived from the tracer.
-
Flux Model Fitting: The corrected, experimental MIDs are used as input for specialized 13C-MFA software. The software simulates the propagation of the ¹³C₂-glycine tracer through the metabolic network model. It then iteratively adjusts the flux values (reaction rates) within the model to minimize the difference between the simulated MIDs and the experimentally measured MIDs.[13]
-
Statistical Validation: The quality of the fit is assessed statistically, often using a chi-squared test.[13] A good fit, where the sum of squared residuals is within an acceptable confidence interval, indicates that the model structure and its calculated fluxes are consistent with the experimental data. A poor fit suggests the model is incorrect and must be revised (e.g., by adding or removing reactions).
dot graph G { layout=neato; graph [fontname="Arial", fontsize=12, label="Metabolic Fate of GLYCINE (1,2-13C2)", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
} caption: "Tracing ¹³C from glycine into key biosynthetic products."
Comparative Analysis of 13C-MFA Software Platforms
Several software packages are available for performing the complex calculations required for 13C-MFA. The choice of software can depend on the complexity of the model, the type of data, and the user's computational expertise.
| Feature | INCA (Isotopomer Network Compartmental Analysis) | Metran | OpenFLUX |
| Interface | MATLAB-based (GUI & Command Line) | MATLAB-based (Command Line) | Open-source, Java-based (GUI) |
| Key Strength | Comprehensive suite for steady-state, isotopic non-stationary, and dynamic labeling experiments. Widely used and well-documented. | Powerful for large-scale network analysis and integration with other modeling tools.[4] | User-friendly graphical interface, making it accessible for non-computational experts. |
| Modeling Capability | Excellent for complex, compartmentalized models (e.g., cytosol/mitochondria). | Strong in handling large, genome-scale models. | Good for core metabolic models; may be less suited for highly complex compartmentalization. |
| Typical Use Case | Detailed investigation of specific metabolic subsystems in academic research. | Systems biology applications requiring integration of flux data with other 'omics datasets. | Educational purposes and initial flux analyses in labs with less computational focus. |
| Reference | [Link to relevant INCA publication/documentation] | [Link to relevant Metran publication/documentation] | [Link to relevant OpenFLUX publication/documentation] |
Case Study: Differentiating Metabolic Models
Consider two competing metabolic models for a cancer cell line.
-
Model A (Standard): Assumes all serine synthesis from glycine occurs in the mitochondria.
-
Model B (Revised): Hypothesizes a significant cytosolic serine synthesis pathway is active.
After a ¹³C₂-glycine tracer experiment, the following MIDs are observed for intracellular serine.
| Isotopologue | Experimental MID | Model A Prediction | Model B Prediction |
| M+0 (Unlabeled) | 0.30 | 0.55 | 0.31 |
| M+1 | 0.10 | 0.10 | 0.09 |
| M+2 (from ¹³C₂-Glycine) | 0.60 | 0.35 | 0.60 |
| Goodness-of-Fit (p-value) | N/A | < 0.01 (Poor Fit) | > 0.95 (Good Fit) |
Interpretation: The experimental data show a high fraction of M+2 serine, indicating direct synthesis from the supplied ¹³C₂-glycine. Model A, which restricts this pathway, fails to reproduce the experimental data and is rejected. Model B, which allows for robust cytosolic synthesis, accurately predicts the observed MID. This demonstrates how the ¹³C₂-glycine tracer data directly and quantitatively validates Model B over Model A. [14]
Conclusion and Best Practices
Validating a metabolic flux model is not a simple pass/fail exercise; it is an iterative process of model refinement guided by high-quality experimental data. The use of GLYCINE (1,2-13C2) provides a targeted and potent method for interrogating the one-carbon metabolic network, which is fundamental to cellular proliferation and a key target in drug development.
Key Recommendations:
-
Choose the Right Tool: Select a tracer that directly probes the metabolic pathways most critical to your biological question.
-
Prioritize the Protocol: The accuracy of the entire analysis hinges on meticulous experimental execution, especially the quenching and extraction steps.
-
Embrace Iteration: Use discrepancies between your model's predictions and your experimental data as opportunities to refine your model, leading to a more accurate and powerful predictive tool.
By integrating the strategic use of GLYCINE (1,2-13C2) with rigorous experimental and computational workflows, researchers can significantly enhance the confidence, accuracy, and biological relevance of their metabolic models.
References
-
Hörl, M., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
13cflux.net. Metabolic Flux Analysis with 13C-Labeling Experiments. Available at: [Link]
-
Giske, J., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PLOS Computational Biology. Available at: [Link]
-
Smallbone, K. (2020). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. Metabolites. Available at: [Link]
-
Lam, J., et al. (2012). Production of 1-Carbon Units from Glycine Is Extensive in Healthy Men and Women. The Journal of Nutrition. Available at: [Link]
-
Christensen, B., & Nielsen, J. (1999). Isotopomer analysis using GC-MS. Metabolic Engineering. Available at: [Link]
-
Kunjapur, A. (2020). Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12. YouTube. Available at: [Link]
-
Klamt, S., et al. (2012). Software applications toward quantitative metabolic flux analysis and modeling. Briefings in Bioinformatics. Available at: [Link]
-
NPTEL-NOC IITM. (2019). Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. YouTube. Available at: [Link]
-
Antoniewicz, M.R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine. Available at: [Link]
-
NPTEL-NOC IITM. (2019). 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Available at: [Link]
-
Gao, Y., et al. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Available at: [Link]
-
JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. Available at: [Link]
-
Klamt, S., et al. (2012). Software applications toward quantitative metabolic flux analysis and modeling. PubMed. Available at: [Link]
-
Cybulski, J. D., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. STAR Protocols. Available at: [Link]
-
Hellerstein, M.K., & Neese, R.A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
-
Kambhampati, S., et al. (2023). Program for Integration and Rapid Analysis of Mass Isotopomer Distributions (PIRAMID). Bioinformatics. Available at: [Link]
-
Trachootham, D. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. eScholarship, University of California. Available at: [Link]
-
Cybulski, J. D., et al. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. ResearchGate. Available at: [Link]
-
Abaye, D. A., et al. (2022). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. Scientific Research Publishing. Available at: [Link]
-
Chen, Y., et al. (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Microbiology China. Available at: [Link]
-
Long, C. P., & Antoniewicz, M. R. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. Available at: [Link]
-
Hellerstein, M.K., & Neese, R.A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. PubMed. Available at: [Link]
-
Pescador, N., et al. (2004). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. The Biochemical Journal. Available at: [Link]
-
Long, C. P., & Antoniewicz, M. R. (2021). Computational Framework for Machine-Learning-Enabled 13C Fluxomics. ACS Synthetic Biology. Available at: [Link]
-
SecondaryMetabolites.org. Genome-scale Metabolic Modeling Tools. Available at: [Link]
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
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- 5. m.youtube.com [m.youtube.com]
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- 7. escholarship.org [escholarship.org]
- 8. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
Cross-validation of GLYCINE (1,2-13C2) results with other isotopic tracers.
This guide provides a technical framework for cross-validating GLYCINE (1,2-13C2) metabolic flux results against other isotopic tracers. It is designed for application scientists and researchers requiring high-fidelity resolution of one-carbon metabolism, serine synthesis, and purine biosynthesis.
Executive Summary: The "Double-Label" Advantage
GLYCINE (1,2-13C2) is the definitive tracer for resolving the Serine-Glycine-One Carbon (SGOC) network. Unlike single-labeled glycine (1-13C or 2-13C), the double-label structure acts as a covalent bond integrity sensor. It allows researchers to distinguish between direct incorporation (where the C1-C2 bond remains intact) and metabolic recycling (where the bond is cleaved via the Glycine Cleavage System).
Core Value Proposition:
-
Bond Integrity Tracking: Differentiates SHMT (reversible flux) from GCS (oxidative cleavage).
-
Compartmental Resolution: Validates mitochondrial formate overflow when cross-referenced with Serine (U-13C3).
-
Pathway Discrimination: Quantifies the contribution of de novo synthesis (vs. Glucose) and salvage pathways (vs. Serine).
Strategic Comparison: GLYCINE (1,2-13C2) vs. Alternatives
This section details how to use alternative tracers to validate GLYCINE (1,2-13C2) data.
A. vs. GLYCINE (1-13C): The Decarboxylation Control
-
The Challenge: GLYCINE (1,2-13C2) tracks both carbons.[1][2] However, if you suspect high rates of oxidative cleavage, the signal can become complex.
-
The Validator: Run a parallel experiment with GLYCINE (1-13C) .
-
Mechanism:
-
GLYCINE (1-13C): The C1 label is exclusively released as
by the Glycine Cleavage System (GCS). It cannot enter the folate pool. -
GLYCINE (1,2-13C2): The C1 is released as
, but the C2 enters the folate pool as methylene-THF.[3]
-
-
Interpretation:
-
If
release is identical between both tracers, GCS activity is accurately quantified. -
Discrepancy: If GLYCINE (1,2-13C2) shows higher downstream labeling in Purines (M+1) than expected, it confirms the C2-carbon is recycling via the "Formate Overflow" pathway.
-
B. vs. GLUCOSE (U-13C6): De Novo Synthesis Benchmark
-
The Challenge: Distinguishing glycine uptake from glycine synthesized de novo from glycolysis.
-
The Validator: GLUCOSE (U-13C6) (or 1,2-13C2).[4]
-
Mechanism: Glucose-derived carbons enter the serine pathway via 3-phosphoglycerate (3-PG).
-
Data Matrix:
Metabolite Glucose (U-13C6) Result Glycine (1,2-13C2) Result Biological Inference Serine High M+3 Low M+2 High de novo synthesis; Low SHMT reversal. Glycine High M+2 High M+2 (Input) Glycine pool is mixed (Synthesis + Uptake). | Purine | High M+5 | High M+2 (+1 from C1) | Purine ring requires both backbone (Gly) and 1C units (Ser/Gly). |
C. vs. SERINE (U-13C3): The Reversibility Check
-
The Challenge: Quantifying the reversible flux of Serine Hydroxymethyltransferase (SHMT).
-
The Validator: SERINE (U-13C3) .
-
Mechanism: Serine (U-13C3) converts to Glycine (M+2) + 1C unit. Conversely, Glycine (1,2-13C2) converts to Serine (M+2) by picking up an unlabeled 1C unit, OR Serine (M+3) if it picks up a labeled 1C unit.
-
Critical Insight: The ratio of Serine M+2 to Serine M+3 in a Glycine (1,2-13C2) experiment measures the labeling state of the cytosolic vs. mitochondrial folate pool.
Experimental Protocol: Dual-Tracer Validation Workflow
Objective: Quantify the contribution of Glycine C2 to the One-Carbon pool using a cross-validation design.
Phase 1: Tracer Preparation
-
Media A (Glycine Trace): DMEM (Glucose/Serine free base) + 10% Dialyzed FBS + 2 mM GLYCINE (1,2-13C2) + Unlabeled Glucose (10 mM) + Unlabeled Serine (0.4 mM).
-
Media B (Serine Trace - Control): DMEM + 0.4 mM SERINE (U-13C3) + Unlabeled Glycine (2 mM) + Unlabeled Glucose.
-
Media C (Glucose Trace - De Novo): DMEM + 10 mM GLUCOSE (U-13C6) + Unlabeled Glycine/Serine.
Phase 2: Cell Culture & Labeling
-
Seed cells (e.g., A549, HCT116) at 60% confluence.
-
Wash 2x with PBS to remove unlabeled amino acids.
-
Apply Media A, B, and C to triplicate plates.
-
Incubation: 24 hours (Isotopic Steady State). Note: For flux measurements (non-steady state), harvest at 0, 2, 4, 8 hours.
Phase 3: Extraction & Detection
-
Quench: Rapidly wash with ice-cold saline. Add 80% MeOH (-80°C).
-
Extract: Scrape cells, vortex, centrifuge (14,000 x g, 10 min).
-
Derivatization (GC-MS): Dry supernatant. Derivatize with MTBSTFA (TBDMS derivatives) to stabilize amino acids.
-
Analysis: Monitor ions for Glycine (m/z 218/220) and Serine (m/z 390/391/392/393).
Data Interpretation: The "Fingerprint" Table
Use this reference table to interpret Mass Isotopomer Distributions (MIDs) from a GLYCINE (1,2-13C2) experiment.
| Observed Isotopomer | Origin Pathway | Mechanistic Explanation |
| Glycine M+2 | Tracer Input | Intact tracer taken up by the cell. |
| Serine M+2 | SHMT (Reverse) | Glycine (1,2-13C2) + Unlabeled Methylene-THF |
| Serine M+1 | GCS + Recycling | Glycine C2 cleaved |
| Serine M+3 | SHMT + 1C Label | Glycine (1,2-13C2) + Labeled Methylene-THF (from another Glycine C2) |
| IMP (Purine) M+2 | Glycine Incorporation | Direct incorporation of Glycine backbone (C4, C5, N7 of purine ring). |
| IMP (Purine) M+3 | Glycine + 1C | Glycine backbone (M+2) + One 1C unit (M+1) derived from Glycine C2. |
Visualizations
Figure 1: The Serine-Glycine-Formate Exchange Network
This diagram maps the flow of Carbon-13 from Glycine (1,2-13C2) into the Serine and One-Carbon pools, highlighting the specific isotopomers generated.[3][5]
Caption: Atom mapping of Glycine (1,2-13C2). Blue nodes indicate direct backbone retention. Yellow indicates recycled C2-carbon. Red indicates recombination of backbone and recycled carbon.
Figure 2: Cross-Validation Logic Flow
A decision tree for interpreting discordant results between Glycine and Serine/Glucose tracers.
Caption: Logic flow for determining SHMT reversibility and mitochondrial one-carbon export efficiency based on isotopomer detection.
References
-
Zhang, X., et al. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo. International Journal of Molecular Sciences. Available at: [Link]
-
Maddocks, O. D., et al. (2017). Serine starvation induces stress and p53-dependent metabolic remodeling in cancer cells. Nature. (Context on Serine/Glycine exchange). Available at: [Link]
-
Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research.[5] (Purine synthesis tracing).[3][6][7] Available at: [Link]
-
Ducker, G. S., et al. (2016).[6] Reversal of Cytosolic One-Carbon Flux Compensates for Mitochondrial Serine Hydroxymethyltransferase Deficiency. Cell Metabolism.[1][5][6][8][9][10][11][12] Available at: [Link]
-
Lam, J., et al. (2025). Tracing of glycine carbons in healthy men and women using primed, constant infusion of [1-13C1]glycine or [1,2-13C2]glycine.[13] The American Journal of Clinical Nutrition. (Human in vivo comparison). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Serine one-carbon catabolism with formate overflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine, glycine and one-carbon metabolism in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A critical evaluation of GLYCINE (1,2-13C2) as a metabolic tracer against established methods.
[1][2]
Executive Summary
In the landscape of metabolic flux analysis (MFA), Glycine (1,2-13C2) represents a high-fidelity tool that offers distinct advantages over single-labeled isotopologues ([1-13C] or [2-13C]). While single-carbon labels are sufficient for simple incorporation studies, they fail to resolve the complex branching of One-Carbon (1C) metabolism , specifically the partitioning between the Glycine Cleavage System (GCS) and Serine Hydroxymethyltransferase (SHMT) activity.
This guide evaluates Glycine (1,2-13C2) against established alternatives, demonstrating its superior utility in tracking bond integrity, quantifying de novo purine synthesis, and dissecting mitochondrial vs. cytosolic 1C fluxes.
Technical Deep Dive: The Dual-Label Advantage
The primary limitation of single-labeled glycine ([1-13C] or [2-13C]) is the ambiguity of carbon fate during metabolic cleavage. Glycine (1,2-13C2) overcomes this by labeling both the carboxyl (C1) and alpha (C2) carbons, creating a self-validating system for tracking molecular integrity.
Mechanism of Action & Mass Shift Logic
-
Intact Incorporation (M+2): Pathways that utilize the entire glycine backbone (e.g., Glutathione synthesis, Purine C4-C5-N7 core) retain both 13C atoms, resulting in a distinct M+2 mass shift.
-
Metabolic Cleavage (M+1 vs. Loss):
-
GCS Activity: The GCS cleaves glycine.[1][2][3] C1 is released as 13CO2 (lost or trapped), while C2 is transferred to Tetrahydrofolate (THF) to form [13C]-Methylene-THF .[3] This labeled 1C unit can re-enter biosynthesis (e.g., Serine synthesis), appearing as a single M+1 unit.[4]
-
Heme Synthesis: The C1 carboxyl is obligately lost as CO2 during the formation of
-aminolevulinic acid (ALA). Thus, Glycine (1,2-13C2) yields M+1 heme (per glycine unit), chemically indistinguishable from [2-13C]glycine in the final product, but mechanistically distinct in the waste stream (13CO2 vs 12CO2).
-
Comparative Analysis: Glycine (1,2-13C2) vs. Alternatives
| Feature | Glycine (1,2-13C2) | Glycine (1-13C) | Glycine (2-13C) | [U-13C] Glucose |
| Primary Label | C1 (Carboxyl) + C2 (Alpha) | C1 (Carboxyl) | C2 (Alpha) | All Carbons |
| GCS Tracking | High: Separates C1 (CO2) from C2 (1C pool). | Low: Label lost as CO2; no downstream product labeling. | Medium: Labels 1C pool (M+1) but cannot distinguish intact vs. recycled without dual-label logic. | Low: Diluted signal; complex scrambling. |
| Serine Synthesis | Distinguishes Direct vs. Indirect: Direct (SHMT) = M+2 Recycled (GCS+SHMT) = M+1 | Labels Serine C1 (Carboxyl) only if direct. | Labels Serine C2/C3. Hard to distinguish direct (M+1) from recycled (M+1) without complex modeling. | Good for de novo flux from glycolysis. |
| Purine Synthesis | Dual Signal: Backbone = M+2 1C-Donation = +1 (M+3/M+4) | Backbone only (M+1). No 1C tracking. | Backbone (M+1) + 1C (M+1). Resulting M+2 can be ambiguous (Backbone+1C vs. two 1C units). | Global labeling; poor specificity for glycine contribution. |
| Cost | High | Low | Moderate | Low |
Key Metabolic Applications
A. Dissecting the Glycine Cleavage System (GCS) vs. SHMT
The most powerful application of Glycine (1,2-13C2) is resolving the bidirectional flux between serine and glycine.
-
Scenario 1: Direct Conversion (SHMT Activity): Glycine (1,2-13C2) + Methylene-THF
Serine. The glycine backbone remains intact. Result: Serine M+2. -
Scenario 2: GCS Recycling: Glycine (1,2-13C2)
GCS 13CO2 + [13C]Methylene-THF.[3] This [13C]Methylene-THF + Unlabeled Glycine Serine. Result: Serine M+1.
Causality: The ratio of M+2/M+1 serine is a direct readout of the balance between direct glycine utilization (SHMT reversal) and oxidative cleavage (GCS).
B. Purine Biosynthesis (De Novo)
Purine rings are assembled on a ribose scaffold. Glycine provides atoms C4, C5, and N7 (intact backbone), while 10-Formyl-THF provides C2 and C8.
-
Glycine (1,2-13C2) Signature:
-
Base Ring: C4 and C5 are labeled
M+2 . -
1C Incorporation: If GCS is active, the C2 of glycine becomes the 1C donor for positions C2 and C8.
-
Total Mass Shift: M+2 (Backbone only), M+3 (Backbone + one 1C), or M+4 (Backbone + two 1Cs).
-
Why this matters: This allows simultaneous quantification of glycine uptake (M+2) and folate-mediated 1C flux (M+3/4) in a single experiment.
-
C. Glutathione (GSH) Synthesis
GSH synthesis (Glu-Cys-Gly) incorporates glycine directly.[4]
-
Signature: GSH M+2.
-
Advantage: The M+2 shift is distinct from natural abundance isotopes (M+1 ~1.1% from 13C), providing a higher signal-to-noise ratio than [2-13C]glycine (M+1).
Visualizing the Carbon Fate
The following diagram illustrates the divergent fates of the C1 and C2 carbons of Glycine (1,2-13C2) across key pathways.
Caption: Fate mapping of Glycine (1,2-13C2). Note the divergence: C1 is lost in GCS/Heme pathways, while C2 enters the 1C pool (green).
Experimental Workflow: LC-MS/MS Flux Analysis
This protocol is designed for adherent cancer cell lines but can be adapted for in vivo tissue analysis.
Phase 1: Tracer Incubation
-
Media Prep: Reconstitute DMEM lacking glycine and serine. Add dialyzed FBS (10%) to remove background amino acids.
-
Tracer Addition: Add Glycine (1,2-13C2) to a final concentration of 0.4 mM (physiological).
-
Control: Parallel plates with [U-13C]Glucose (to assess de novo serine synthesis contribution).
-
-
Time Course: Incubate cells for 6, 12, and 24 hours to reach isotopic steady state.
Phase 2: Metabolite Extraction
-
Quenching: Rapidly wash cells with ice-cold saline (0.9% NaCl).
-
Extraction: Add 80% MeOH/20% H2O (-80°C) directly to the plate. Scrape and collect.
-
Lysis: Vortex vigorously; centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
Drying: Evaporate supernatant under nitrogen stream (avoid heat to prevent degradation).
Phase 3: LC-MS/MS Acquisition
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., SeQuant ZIC-pHILIC).
-
Mobile Phase: A: 20 mM Ammonium Carbonate (pH 9.0); B: Acetonitrile.
-
Target Transitions (MRM):
-
Glycine: 76 -> 30 (M+0); 78 -> 32 (M+2).
-
Serine: 106 -> 60 (M+0); 107 -> 61 (M+1); 108 -> 62 (M+2).
-
GSH: 308 -> 179 (M+0); 310 -> 181 (M+2).
-
ATP/GTP (Purines): Scan full isotopologue distribution (M+0 to M+5).
-
Phase 4: Data Interpretation
Calculate the Mass Isotopomer Distribution (MID) .
-
GCS Activity Index:
(Correct for natural abundance).[3] High ratio = High GCS activity. -
Purine Synthesis Contribution:
-
M+2 Fraction = Direct Glycine Incorporation.
-
M+3/M+4 Fraction = Folate-mediated 1C recycling.
-
References
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. Link
-
Zhang, W. C., et al. (2020). Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo.[2] International Journal of Molecular Sciences. Link
-
Shemin, D., & Rittenberg, D. (1946). The biological utilization of glycine for the synthesis of the protoporphyrin of hemoglobin.[5][6][7][8] Journal of Biological Chemistry. Link
-
Lane, A. N., & Fan, T. W. (2015).[9] Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research. Link
-
Tedeschi, P. M., et al. (2013). Contribution of serine, folate and glycine metabolism to the ATP, NADPH and purine requirements of cancer cells. Cell Death & Disease. Link
Sources
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Safety Operating Guide
Personal protective equipment for handling GLYCINE (1,2-13C2)
Comprehensive Safety and Handling Guide: GLYCINE (1,2-13C2)
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling GLYCINE (1,2-13C2). The core principle of this document is to foster a proactive safety culture by explaining the causality behind each procedural step, ensuring a safe and efficient laboratory environment.
Foundational Safety Principles: Understanding GLYCINE (1,2-13C2)
GLYCINE (1,2-13C2) is a stable, non-radioactive isotope-labeled form of glycine. The incorporation of Carbon-13 (¹³C) isotopes is a powerful tool for tracing metabolic pathways and improving pharmacokinetic analysis without introducing radiological hazards.[1][2] Crucially, the stable isotopes do not alter the fundamental chemical properties or hazards of the glycine molecule.[3] Therefore, the safety precautions required for GLYCINE (1,2-13C2) are identical to those for standard, unlabeled glycine (CAS 56-40-6).
While glycine is not classified as a hazardous substance under the Globally Harmonized System (GHS), prudent laboratory practices are mandatory to mitigate risks associated with handling any chemical agent.[4][5][6][7] The primary hazards are mechanical irritation from dust and potential exposure during handling.[8]
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is the primary barrier between the researcher and potential chemical exposure. The following directives are based on a comprehensive risk assessment for handling solid, powdered chemicals like glycine.
-
Eye and Face Protection:
-
Hand Protection:
-
Directive: Wear compatible chemical-resistant gloves, such as nitrile rubber.[6][9] Gloves must be inspected for tears or holes before each use.
-
Causality: Gloves prevent direct skin contact with the chemical, minimizing the risk of any potential irritation.[10] Employ proper glove removal technique (without touching the glove's outer surface) to avoid contaminating your skin.[6][9] Always wash hands thoroughly with soap and water after removing gloves.[7][9]
-
-
Body Protection:
-
Respiratory Protection:
-
Directive: Respiratory protection is generally not required when handling small quantities in a well-ventilated area.[9] However, a NIOSH-approved N95 or P1 dust mask is required if handling large quantities, if dust generation is unavoidable, or if local ventilation is inadequate.[4][5][9]
-
Causality: Fine dust dispersed in the air presents an inhalation hazard and, in sufficient concentrations, a potential dust explosion hazard in the presence of an ignition source.[10][12] Engineering controls, such as a chemical fume hood or ventilated enclosure, are the preferred method for controlling dust.[11]
-
Task-Specific PPE and Operational Plans
The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table and protocols outline the minimum requirements for common laboratory procedures.
Table 1: PPE Requirements by Laboratory Task
| Task | Potential Exposure Risk | Minimum Required PPE | Engineering Controls |
| Receiving & Unpacking | Low | Lab Coat, Safety Glasses, Gloves | None Required |
| Weighing Solid | High (Dust Inhalation, Contamination) | Lab Coat, Safety Glasses, Gloves, N95/P1 Dust Mask (if not in enclosure) | Chemical Fume Hood or Ventilated Weighing Enclosure |
| Dissolving in Solvent | Medium (Splash, Aerosol) | Lab Coat, Safety Glasses with Side Shields, Gloves | Well-ventilated area or Chemical Fume Hood |
| Use in Experiment | Low to Medium | Lab Coat, Safety Glasses, Gloves | Biosafety Cabinet (if sterile), Fume Hood (if volatile) |
| Spill Cleanup | High | Lab Coat, Safety Goggles, Gloves, N95/P1 Dust Mask | Ensure adequate ventilation |
| Waste Disposal | Medium | Lab Coat, Safety Glasses, Gloves | N/A |
Procedural Guidance: From Handling to Disposal
Step-by-Step Handling Protocol
-
Preparation: Designate a clean, well-ventilated area for handling, preferably within a chemical fume hood or a ventilated balance enclosure, especially for weighing.[5][11] Ensure an emergency eyewash station and safety shower are accessible.[8]
-
Don PPE: Put on all PPE as specified in Table 1 for the intended task.
-
Weighing: Carefully weigh the required amount of GLYCINE (1,2-13C2). Avoid actions that could generate dust, such as dropping the powder from a height.
-
Transfer & Dissolution: Gently transfer the solid into the appropriate vessel. If creating a solution, add the solvent slowly to avoid splashing.
-
Post-Handling: Tightly seal the stock container and store it in a cool, dry, and well-ventilated place.[5][7] Clean all equipment and the work surface thoroughly.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands immediately and thoroughly.
Spill Response Protocol
-
Secure Area: Alert others in the vicinity. Restrict access to the spill area.
-
Assess & Don PPE: Evaluate the spill size. Don the appropriate PPE for spill cleanup as outlined in Table 1, including respiratory protection.[11]
-
Containment & Cleanup: Avoid generating dust.[8] Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne. Carefully sweep up the material and place it into a sealed, labeled container for disposal.[4][9]
-
Decontamination: Clean the spill area with soap and water.[6]
-
Waste Disposal: Dispose of the sealed container and all contaminated materials (gloves, towels) according to your institution's chemical waste procedures.
Disposal Plan
GLYCINE (1,2-13C2) is a stable, non-radioactive compound. Therefore, its waste is not classified as radioactive waste.[3][]
-
Chemical Waste: Dispose of unused GLYCINE (1,2-13C2) and any materials significantly contaminated with it (e.g., spill cleanup debris) as non-hazardous chemical waste.
-
Compliance: All disposal must adhere to local, state, and federal regulations.[8] Package and label the waste container clearly for collection by your institution's environmental health and safety (EH&S) department.
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with GLYCINE (1,2-13C2).
Caption: PPE selection workflow for handling GLYCINE (1,2-13C2).
References
-
Glycine CAS No 56-40-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Link
-
Safety Data Sheet: Glycine - Carl ROTH. Link
-
SAFETY DATA SHEET - Spectrum Chemical (2019-09-17) . Link
-
Safety Data Sheet - Fisher Scientific (2015-06-17) . Link
-
Safety Data Sheet Glycine Revision 4, Date 02 Jul 2023 - Redox. Link
-
Glycine - Safety Data Sheet (2017-01-12) . Link
-
Local Rules for the Safe Use and Disposal of Radioisotopes - Department of Plant Sciences. Link
-
SAFETY DATA SHEET - Actylis Lab Solutions (2024-10-23) . Link
-
Glycine SDS (Safety Data Sheet) - Flinn Scientific (2014-02-06) . Link
-
SAFETY DATA SHEET - National Institute of Standards and Technology (2023-06-28) . Link
-
Material Safety Data Sheet - Glycine MSDS (2005-10-10) . Link
-
MCE Isotope-Labeled Compounds Handbook - MedchemExpress.com. Link
-
How to Dispose the Waste from Isotope Labeling - BOC Sciences (2015-11-04).
-
Safe Handling of Radioisotopes - UC Davis Safety Services (2020-01-17). Link
-
How To Store And Dispose Of Radiolabeled Compounds - Moravek, Inc. Link
-
Safe Handling of Radioisotopes - International Atomic Energy Agency. Link
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Stable Isotope-labeled Compounds - Amerigo Scientific. Link
-
Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues - PMC - PubMed Central. Link
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- 5. spectrumchemical.com [spectrumchemical.com]
- 6. geneseo.edu [geneseo.edu]
- 7. Glycine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. redox.com [redox.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. actylislab.com [actylislab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
